6-Nitrobenzofuran
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c10-9(11)7-2-1-6-3-4-12-8(6)5-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVAAPOPRANVBMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biological Activity of 6-Nitrobenzofuran Derivatives
Foreword: The Benzofuran Scaffold and the Influence of Nitro-Substitution
The benzofuran ring system, a fusion of benzene and furan rings, represents a privileged scaffold in medicinal chemistry.[1][2][3] This heterocyclic core is prevalent in a multitude of natural products and synthetically derived compounds that exhibit a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4][5][6] The versatility of the benzofuran nucleus allows for chemical modifications at various positions, enabling the fine-tuning of its pharmacological profile.
The introduction of a nitro (-NO₂) group, particularly at the 6-position of the benzofuran ring, profoundly influences the molecule's electronic properties and, consequently, its biological reactivity. As a potent electron-withdrawing group, the 6-nitro substituent modulates the electron density of the entire ring system. This alteration can enhance the compound's ability to interact with biological targets, participate in crucial biochemical reactions, and improve its overall potency. This guide provides a comprehensive exploration of the synthesis, multifaceted biological activities, and therapeutic potential of 6-nitrobenzofuran derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery.
Part 1: Synthetic Pathways to the this compound Core
The strategic synthesis of this compound derivatives is fundamental to exploring their structure-activity relationships (SAR). A common and effective approach involves the construction of the benzofuran ring from appropriately substituted phenols or salicylaldehydes. The nitro group can either be present on the starting material or introduced at a later stage through electrophilic nitration, although the former is often preferred to control regioselectivity.
A representative synthetic strategy often begins with a 2-hydroxybenzaldehyde or a related phenol bearing a nitro group at the desired position. The furan ring is then constructed through cyclization reactions.
Figure 1: Generalized Synthetic Pathway to this compound Core.
Exemplary Protocol: Synthesis of Ethyl this compound-2-carboxylate
This protocol describes a common method for constructing the benzofuran ring, starting from a commercially available nitrophenol. The causality behind this choice is the direct incorporation of the key 6-nitro group from an accessible precursor.
-
Step 1: O-Alkylation. To a solution of 2-hydroxy-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 1.5 eq) as a base. The base deprotonates the phenolic hydroxyl, forming a phenoxide ion.
-
Step 2: Nucleophilic Substitution. Add ethyl bromoacetate (1.2 eq) to the reaction mixture. The phenoxide acts as a nucleophile, displacing the bromide ion to form an ether linkage. The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours.
-
Step 3: Intramolecular Cyclization (Perkin-like Condensation). The resulting intermediate is isolated and then treated with a dehydrating agent and base, such as sodium acetate in acetic anhydride. This promotes an intramolecular condensation reaction, where the enolate of the acetate attacks the aldehyde carbonyl, followed by dehydration and cyclization to form the furan ring.
-
Step 4: Work-up and Purification. The reaction mixture is cooled and poured into water to precipitate the product. The solid is collected by filtration, washed, and purified by recrystallization or column chromatography to yield the ethyl this compound-2-carboxylate.[7]
Part 2: Anticancer and Cytotoxic Activity
A significant area of investigation for this compound derivatives is their potential as anticancer agents. Numerous studies have demonstrated their potent cytotoxic effects against a range of human cancer cell lines.
Mechanism of Action: A Multi-pronged Attack
The anticancer activity of these compounds is not attributed to a single mechanism but rather a combination of cellular insults. Key mechanisms include:
-
Induction of Apoptosis: Many this compound derivatives trigger programmed cell death. They can influence the expression of key apoptotic regulatory proteins, such as increasing the levels of the pro-apoptotic Bax protein while decreasing the anti-apoptotic Bcl-2 protein.[8] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade and culminating in cell death.[8]
-
DNA Intercalation and Damage: Some derivatives have been shown to interact with DNA, potentially through intercalation between base pairs.[3] This interaction can inhibit essential processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[3]
-
Enzyme Inhibition: Benzofuran scaffolds are known to inhibit various enzymes crucial for cancer cell survival and proliferation, such as protein kinases and histone-modifying enzymes like Lysine-specific demethylase 1 (LSD1).[9][10] The nitro-substitution can enhance the binding affinity and inhibitory potency of these derivatives.
Figure 3: Workflow for In Vitro Cytotoxicity (MTT) Assay.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an antimicrobial agent required to inhibit the growth of a microorganism using the broth microdilution method.
Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate using the appropriate broth. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for yeast).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Part 5: Concluding Remarks and Future Directions
The this compound scaffold is a pharmacologically significant platform for the development of novel therapeutic agents. The presence of the 6-nitro group consistently imparts potent biological activity, particularly in the realms of oncology and infectious diseases. Derivatives have demonstrated compelling cytotoxicity against various cancer cell lines, often through the induction of apoptosis, and exhibit a broad spectrum of antimicrobial and antifungal activities.
The future of this research area is promising. Key directions for further investigation should include:
-
Lead Optimization: Systematic modification of the this compound core to improve potency, selectivity, and pharmacokinetic properties (ADME - absorption, distribution, metabolism, and excretion).
-
Mechanism Deconvolution: In-depth studies to fully elucidate the specific molecular targets and pathways modulated by the most active compounds.
-
In Vivo Efficacy: Advancing the most promising leads from in vitro studies to preclinical animal models to evaluate their efficacy and safety in a physiological context.
-
Combating Resistance: Investigating the efficacy of these compounds against drug-resistant cancer cells and microbial strains to develop therapies that can overcome current clinical challenges.
The continued exploration of this compound derivatives holds great potential for the discovery of next-generation drugs to address unmet needs in cancer and infectious disease treatment.
References
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Design, Synthesis, and Biological Evaluation of Novel Benzofuran Derivatives Bearing N-Aryl Piperazine Moiety. PubMed Central. Available at: [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central. Available at: [Link]
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Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives. DergiPark. Available at: [Link]
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Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. MDPI. Available at: [Link]
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Synthesis of Nitro-Substituted 2-Phenylbenzofurans Derivatives as Potential Human Monoamine Oxidase Inhibitors. Sciforum. Available at: [Link]
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Results of Antibacterial Bioassay of Compounds 6a-6h. ResearchGate. Available at: [Link]
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Antifungal activity of 6-substituted amiloride and hexamethylene amiloride (HMA) analogs. Eduardo Blumwald's Laboratory. Available at: [Link]
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Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. ACS Publications. Available at: [Link]
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Synthesis of a series of new this compound-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. ResearchGate. Available at: [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. ResearchGate. Available at: [Link]
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Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]
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Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. Available at: [Link]
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Synthesis and Biological Activity of 2-Benzylbenzofuran Derivatives as Potential MAO Inhibitors. Sciforum. Available at: [Link]
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645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Available at: [Link]
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Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available at: [Link]
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EVALUATION OF BIOLOGICAL PROPERTIES OF SOME NITROBENZOFURAZAN DERIVATIVES CONTAINING A SULFIDE GROUP. Revue Roumaine de Chimie. Available at: [Link]
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Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases. PubMed Central. Available at: [Link]
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Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3- Thiazoles. Bentham Science Publisher. Available at: [Link]
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Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. Available at: [Link]
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A series of 2(Z)-2-benzylidene-6,7-dihydroxybenzofuran-3[2H]-ones as inhibitors of chorismate synthase. PubMed. Available at: [Link]
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6-Nitrobenzofuran vs. 4-chloro-7-nitrobenzofurazan (NBD-Cl): A Comparative Analysis of a Bioactive Scaffold and a Fluorogenic Probe
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct nitroaromatic heterocyclic compounds: 6-Nitrobenzofuran and 4-chloro-7-nitrobenzofurazan (NBD-Cl). While both molecules are valuable in the broader landscape of chemical biology and drug discovery, their applications and underlying chemical principles are fundamentally different. This compound serves primarily as a structural motif and synthetic intermediate for creating new bioactive molecules. In contrast, NBD-Cl is a classic fluorogenic reagent employed as a functional tool for the detection and analysis of biomolecules.
Understanding the unique characteristics of each compound is critical for researchers in selecting the appropriate tool for their experimental goals, whether synthesizing novel therapeutic agents or developing sensitive analytical assays. This document will dissect their core structures, reactivity, mechanisms of action, and practical applications, providing field-proven insights for scientists and drug development professionals.
Core Structural and Physicochemical Distinctions
The fundamental difference between these two compounds lies in their heterocyclic core structures, which dictates their chemical reactivity and utility.
This compound: A Versatile Medicinal Chemistry Scaffold
The this compound molecule is built upon a benzofuran core, a bicyclic system where a benzene ring is fused to a furan ring.[1] The key features are:
-
Benzofuran Core: This scaffold is prevalent in a wide array of natural products and biologically active compounds, known to exhibit properties including antifungal, anti-inflammatory, anticancer, and anti-HIV activities.[1][2][3][4]
-
6-Nitro Group: The nitro group at the 6-position is a strong electron-withdrawing group. This influences the molecule's electronic properties and serves as a crucial synthetic handle.[1] It can be readily reduced to the corresponding 6-amino group, providing a nucleophilic site for further chemical elaboration and the construction of more complex derivatives.[1]
Essentially, this compound is a building block. Its value is not in its intrinsic function but in its potential to be transformed into a diverse range of derivatives with tailored biological activities.[1][2][3][5]
4-chloro-7-nitrobenzofurazan (NBD-Cl): The Quintessential Fluorogenic Probe
NBD-Cl is based on a benzofurazan core, also known as 2,1,3-benzoxadiazole. Its functionality is defined by a specific arrangement of substituents that render it a highly effective labeling agent:
-
Activated Aromatic System: The potent electron-withdrawing nitro group at the 7-position strongly activates the carbon atom at the 4-position.[6]
-
Excellent Leaving Group: This electronic activation makes the chlorine atom at the 4-position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.[6][7]
-
Fluorogenic Switch: Crucially, NBD-Cl itself is essentially non-fluorescent.[8][9][10] However, upon reaction with a nucleophile (like an amine or thiol), the resulting NBD-adduct becomes intensely fluorescent. This "off-on" characteristic is the cornerstone of its utility as a probe.[9][10]
NBD-Cl is not a scaffold for building therapeutics but a functional tool designed to react selectively and report on the presence of specific functional groups through a dramatic change in its optical properties.
Reactivity and Mechanism of Action: Synthesis vs. Detection
The divergent applications of these two molecules are a direct consequence of their differing reactivity profiles.
Reactivity of this compound
The primary reactive site of this compound in a synthetic context is the nitro group itself. The typical reaction it undergoes is reduction to an amine . This transformation is a gateway to a vast array of subsequent chemical modifications, including amidation, alkylation, and diazotization, allowing medicinal chemists to explore the structure-activity relationship (SAR) of novel benzofuran derivatives. The benzofuran ring system itself is relatively stable and is carried through these synthetic steps to form the core of the final target molecule.[1][2]
The Fluorogenic Reaction Mechanism of NBD-Cl
The hallmark of NBD-Cl is its rapid and efficient reaction with primary and secondary amines, as well as thiols, under mild basic conditions. The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism.
-
Nucleophilic Attack: A lone pair of electrons from a primary amine (R-NH₂) or a thiol (R-SH) attacks the electron-deficient carbon at the 4-position of the NBD-Cl ring.
-
Formation of Meisenheimer Complex: A transient, negatively charged intermediate known as a Meisenheimer complex is formed.
-
Rearomatization: The aromaticity of the ring is restored by the expulsion of the chloride ion (Cl⁻), a stable leaving group.
-
Fluorescence Activation: The product, an NBD-amine or NBD-thiol, is highly fluorescent. This fluorescence arises from an intramolecular charge transfer (ICT) transition, where the newly attached amino or thio group acts as an electron donor and the electron-withdrawing nitro group serves as the acceptor.[6] This ICT state is responsible for the characteristic bright green-yellow fluorescence.
Caption: SNAr reaction of NBD-Cl with a nucleophile.
Comparative Summary of Properties and Applications
The distinct chemical natures of this compound and NBD-Cl lead to their use in entirely different research domains.
| Feature | This compound | 4-chloro-7-nitrobenzofurazan (NBD-Cl) |
| Core Scaffold | Benzofuran | Benzofurazan (2,1,3-Benzoxadiazole) |
| Key Functional Groups | 6-Nitro group | 4-Chloro group, 7-Nitro group |
| Primary Reactivity | Reduction of the nitro group to an amine. | Nucleophilic aromatic substitution (SNAr) at the 4-position.[6] |
| Primary Application | Synthetic intermediate and scaffold for medicinal chemistry.[1] | Fluorogenic labeling agent for amines and thiols.[9][11] |
| Fluorescent Properties | Generally non-fluorescent; not used as a probe. | Non-fluorescent until it reacts to form highly fluorescent adducts.[8][9] |
Field-Proven Applications and Methodologies
This compound in Drug Discovery
The utility of this compound is demonstrated by its role as a precursor in the synthesis of compounds targeting a range of diseases. For instance, derivatives of the benzofuran core have been investigated as inhibitors of the urokinase-type plasminogen activator (uPA) system, which is implicated in cancer metastasis.[5] Researchers synthesize libraries of related compounds starting from precursors like 6-nitro- and 6-aminobenzofuran to identify leads with high potency and selectivity.[5]
NBD-Cl as a Workhorse in Analytical Biochemistry
NBD-Cl is a ubiquitous tool for quantitative and qualitative analysis in biochemistry.
-
Protein and Peptide Labeling: It is widely used to label the N-terminus of proteins or the side chains of lysine residues to quantify protein concentration or to track proteins in complex mixtures.[9][10]
-
Derivatization for Chromatography: NBD-Cl is a popular pre-column derivatization reagent for HPLC.[9][12] By reacting it with low molecular weight amines or amino acids, which may lack a chromophore, it renders them easily detectable by fluorescence, dramatically increasing the sensitivity of the analysis.[12]
-
Thiol Detection: It is used to quantify cellular thiols like glutathione (GSH), a key antioxidant. The reaction of NBD-Cl with GSH produces a fluorescent adduct that can be measured to assess cellular redox state.[9][13]
-
Environmental Sensing: The fluorescence emission of NBD adducts is highly sensitive to the polarity of the local environment.[6][9] This solvatochromic property is exploited to study protein conformational changes, ligand binding events, and the dynamics of lipid membranes. A shift in the emission maximum or a change in quantum yield can indicate that the NBD-labeled molecule has moved into a more hydrophobic or hydrophilic environment.
Spectral Properties of NBD Adducts
The utility of NBD-Cl as a probe is defined by the spectral characteristics of its reaction products. While the exact wavelengths are sensitive to the solvent and the nature of the attached molecule, typical values provide a reliable reference.
| NBD Adduct Type | Typical Excitation (λex) | Typical Emission (λem) | Key Characteristics |
| NBD-Amine | ~465 nm | ~535 nm | Bright green-yellow fluorescence; highly sensitive to environmental polarity.[9] |
| NBD-Thiol | ~470 nm | ~530 nm | Similar spectrum to NBD-amine; reaction is often very rapid.[9] |
| NBD-Cl (unreacted) | ~342 nm | None | Absorbs in the UV but is non-fluorescent.[7][8][9] |
Experimental Protocol: Fluorescent Labeling of a Peptide with NBD-Cl
This protocol provides a self-validating system for the reliable labeling of a peptide's primary amine groups (N-terminus and lysine side chains). The causality behind each step is explained to ensure robust and reproducible results.
Objective: To covalently attach the NBD fluorophore to a peptide for subsequent fluorescent detection.
Materials:
-
Peptide of interest (lyophilized)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous
-
Borate buffer (100 mM, pH 9.0)
-
Triethylamine (TEA)
-
Hydrochloric acid (HCl), 1 M
-
Reversed-phase HPLC system for purification
Step-by-Step Methodology
-
Peptide Stock Solution Preparation:
-
Action: Dissolve a precisely weighed amount of peptide in the borate buffer to a final concentration of 1-5 mg/mL.
-
Causality: A basic pH (8.5-9.5) is critical. It ensures that the primary amine groups (-NH₂), with a typical pKₐ around 9-10, are deprotonated and thus sufficiently nucleophilic to attack the NBD-Cl. Borate is a suitable buffer in this pH range.
-
-
NBD-Cl Stock Solution Preparation:
-
Action: Prepare a 10-20 mM stock solution of NBD-Cl in anhydrous DMF or DMSO. This solution should be made fresh, as NBD-Cl can degrade in the presence of moisture.
-
Causality: NBD-Cl has poor aqueous solubility and requires an organic co-solvent. Using an anhydrous solvent prevents premature hydrolysis of the reagent, which would render it inactive.
-
-
The Labeling Reaction:
-
Action: To the peptide solution, add a 5- to 10-fold molar excess of the NBD-Cl stock solution. If the reaction is slow, a small amount of TEA can be added to further increase the basicity. Incubate the reaction in the dark at room temperature for 1-2 hours.
-
Causality: A molar excess of NBD-Cl drives the reaction to completion. Protecting the reaction from light is crucial because the NBD fluorophore is susceptible to photobleaching.
-
-
Reaction Quenching:
-
Action: Stop the reaction by adding a small amount of a primary amine-containing buffer (like Tris) or by acidifying the mixture with 1 M HCl to a pH below 7.
-
Causality: Quenching consumes any unreacted NBD-Cl, preventing non-specific labeling of other molecules during purification. Acidification protonates the peptide's amines, rendering them non-nucleophilic and halting the reaction.
-
-
Purification and Validation:
-
Action: Purify the NBD-labeled peptide from unreacted NBD-Cl and hydrolyzed byproducts using reversed-phase HPLC. Monitor the elution profile using both UV-Vis (at ~465 nm for the NBD adduct) and fluorescence detectors.
-
Causality: HPLC provides high-resolution separation. The dual-wavelength detection confirms the successful conjugation: the peptide peak should now exhibit strong absorbance/fluorescence at the characteristic NBD wavelengths. The purified product can be further validated by mass spectrometry to confirm the mass increase corresponding to the addition of the NBD moiety (163.1 Da).
-
Caption: Experimental workflow for peptide labeling with NBD-Cl.
Conclusion: A Tale of Two Molecules
-
This compound is a structural element . It is a starting point in a synthetic journey, providing a reliable and biologically relevant scaffold upon which medicinal chemists build novel molecules with potential therapeutic value. Its utility lies in the diverse pharmacology of the compounds it helps create.[1][2][3]
-
NBD-Cl is a functional tool . It is an end-point reagent designed for a specific task: to react with and report on the presence of nucleophiles through a robust "off-on" fluorescent signal. Its value is in its ability to make the invisible visible, enabling the sensitive detection and quantification of biomolecules.[6][9][11]
For researchers and drug development professionals, the choice is clear and depends entirely on the objective. For the synthesis of new chemical entities, the benzofuran scaffold is a promising starting point. For analytical detection, quantification, and probing of biological systems, NBD-Cl remains an indispensable and versatile tool.
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Utilization of 7-chloro-4-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) for spectrochemical determination of L-ornithine - RSC Publishing. [Link]
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4-CHLORO-7-NITROBENZOFURAZAN (NBD-CL) AS PRE AND POST-COLUMN DERIVATIZATION REAGENT FOR AMINE GROUPS ANALYSIS USING CHROMATOGRAPHY: A MINI-REVIEW - Universitas Indonesia. [Link]
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Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. [Link]
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The Application of 7-Chloro-4-nitrobenzoxadiazole (NBD-Cl) for the Analysis of Pharmaceutical-Bearing Amine Group Using Spectrophotometry and Spectrofluorimetry Techniques | Request PDF - ResearchGate. [Link]
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Synthesis and Antifungal Activity of New Nitrobenzofuran Derivatives Ahmet Çağrı KARABURUN1* Keywords - DergiPark. [Link]
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HPLC Study of Product Formed in the Reaction of NBD-Derived Fluorescent Probe with Hydrogen Sulfide, Cysteine, N-acetylcysteine, and Glutathione - PMC. [Link]
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Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC - PubMed Central. [Link]
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6-Nitrobenzofuran pharmacophore in medicinal chemistry
The 6-Nitrobenzofuran pharmacophore represents a high-impact, high-risk scaffold in medicinal chemistry. While the benzofuran core is a "privileged structure" found in numerous natural products and approved drugs (e.g., Amiodarone), the introduction of a nitro group at the C-6 position transforms it into a potent bioreductive warhead. This modification confers significant antimicrobial and anticancer activity but introduces critical liabilities regarding mutagenicity and metabolic stability.
This technical guide dissects the this compound scaffold, moving from synthetic construction to mechanistic pharmacology and safety profiling.
Part 1: Chemical Architecture & Synthesis
The biological potency of this compound stems from the electronic push-pull system created by the electron-withdrawing nitro group at C-6 and the electron-rich furan ring. This specific substitution pattern is critical; moving the nitro group to C-5 or C-7 significantly alters the redox potential and binding affinity.
Synthetic Pathway: The Modified Feist-Benary Cyclization
The most robust route to this compound-2-carboxylic acid derivatives involves the condensation of 2-hydroxy-4-nitrobenzaldehyde with ethyl bromoacetate. This reaction establishes the furan ring while positioning the nitro group correctly at C-6.
Reaction Logic:
-
Nucleophilic Attack: The phenoxide anion (generated by base) attacks the
-carbon of ethyl bromoacetate (SN2). -
Aldol Condensation: The resulting intermediate undergoes intramolecular aldol condensation between the aldehyde carbonyl and the active methylene.
-
Dehydration: Elimination of water aromatizes the system to form the benzofuran ring.
Graphviz Diagram: Synthesis of this compound Scaffold
[3][4]
Part 2: Pharmacological Mechanism (The "Warhead")[5]
The this compound moiety acts primarily as a bioreductive alkylating agent . Its mechanism is analogous to nitrofurantoin and metronidazole but modulated by the lipophilic benzofuran core.
Mechanism of Action: Nitroreduction
The biological activity is driven by the enzymatic reduction of the nitro group (
-
Type I Nitroreductases (Oxygen-Insensitive): Perform a distinct 2-electron reduction to the nitroso intermediate.
-
Type II Nitroreductases (Oxygen-Sensitive): Perform a 1-electron reduction to a nitro anion radical. In aerobic conditions, this radical futilely cycles back to the parent compound, generating superoxide anions (oxidative stress). In anaerobic/hypoxic conditions (e.g., solid tumors), it proceeds to toxic intermediates.
Key Intermediates:
-
Nitroso (
): Highly electrophilic, binds to thiols in proteins. -
Hydroxylamine (
): Can rearrange to form DNA-adducting species. -
Amine (
): The final, usually inactive, reduction product.
Graphviz Diagram: Bioreductive Activation Pathway
[4][5]
Part 3: Therapeutic Applications & SAR
1. Antimicrobial Activity
Derivatives functionalized at the C-2 position, specifically Schiff bases of this compound-2-carbohydrazide , exhibit potent bacteriostatic activity against Gram-positive bacteria (S. aureus, E. faecalis) and Mycobacterium tuberculosis.
-
SAR Insight: The C-2 hydrazide moiety (
) acts as a hydrogen bond donor/acceptor, improving solubility and permeability, while the C-6 nitro group serves as the toxophore. -
Efficacy: MIC values in the low micromolar range (1–5
) have been reported for optimized derivatives [1].
2. Anticancer Potential (Hypoxia Selectivity)
The scaffold shows promise against solid tumors (e.g., MCF-7 breast cancer) due to the hypoxic environment often found in tumor cores.
-
Mechanism: Hypoxia prevents the futile cycling of the nitro radical (see Figure 2), allowing the accumulation of cytotoxic hydroxylamines specifically within the tumor, minimizing systemic toxicity.
-
Enzyme Inhibition: Some derivatives inhibit CYP1A2 and N-myristoyltransferase (NMT) , providing a secondary mechanism of action beyond DNA damage [2].
Part 4: Toxicological Liabilities (The "Elephant in the Room")
Any drug development program involving a nitro-aromatic must address mutagenicity early.
-
Ames Positivity: 6-Nitrobenzofurans are structurally similar to nitrofurazone and nitrofurantoin, both of which are Ames positive. The nitro group is a "structural alert" for genotoxicity.
-
Mitigation Strategies:
-
Steric Hindrance: Introducing bulky groups ortho to the nitro group can twist it out of planarity, reducing reducibility and mutagenic potential (though this often lowers potency).
-
Prodrug Approaches: Masking the nitro group or using it strictly as a hypoxia-activated trigger.
-
Part 5: Experimental Protocols
Protocol A: Synthesis of this compound-2-carbohydrazide
A self-validating protocol for the core pharmacophore precursor.
Reagents:
-
Methyl this compound-2-carboxylate (1.0 eq)
-
Hydrazine hydrate (98%, 5.0 eq)
-
Methanol (Solvent)[1]
Procedure:
-
Dissolution: Dissolve 10 mmol of methyl this compound-2-carboxylate in 30 mL of methanol in a round-bottom flask.
-
Addition: Add 50 mmol of hydrazine hydrate dropwise with stirring.
-
Reflux: Heat the mixture to reflux (
) for 4 hours. Monitor consumption of ester by TLC (Mobile phase: Hexane/EtOAc 7:3). -
Precipitation: Cool the reaction mixture to room temperature. The carbohydrazide product typically precipitates as a solid.
-
Filtration: Filter the solid under vacuum.
-
Purification: Wash the cake with cold methanol (
) and recrystallize from ethanol to obtain needle-like crystals. -
Validation:
-
Melting Point: Expect
.[2] -
IR: Look for hydrazide doublets (
) around 3300 cm and amide carbonyl at 1660 cm .
-
Protocol B: Antimicrobial Susceptibility Assay (Broth Microdilution)
Standardized per CLSI guidelines to assess the "warhead" efficacy.
-
Preparation: Dissolve the this compound derivative in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final concentration range: 0.5 to 128
. Ensure final DMSO concentration is . -
Inoculation: Adjust bacterial culture (S. aureus ATCC 29213) to
McFarland standard ( ) and dilute 1:100. Add 100 to each well. -
Incubation: Incubate at
for 16–20 hours. -
Readout: The MIC is the lowest concentration showing no visible growth (turbidity).
-
Control: Include a positive control (Ciprofloxacin) and a solvent control (DMSO only).
References
-
Synthesis and biological evaluation of this compound-2-carbohydrazide derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry URL:[Link]
-
Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Source: PubMed Central (PMC) URL:[Link]
-
Chemistry and antibacterial activity of nitrobenzofurans. Source: Journal of Medicinal Chemistry (via PubMed) URL:[Link]
-
Mutagenicity of nitrofurans: Review of the mechanism. Source: National Institutes of Health (NIH) URL:[Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Ethyl 6-Nitrobenzofuran-2-Carboxylate
Abstract
This application note details a robust, scalable, and regioselective protocol for the synthesis of ethyl 6-nitrobenzofuran-2-carboxylate , a critical scaffold in the development of antimicrobial and anticancer therapeutics. Unlike direct nitration methods which suffer from poor regiocontrol (yielding mixtures of 5- and 6-nitro isomers), this protocol utilizes a convergent cyclization strategy starting from 2-hydroxy-4-nitrobenzaldehyde. We provide a validated methodology using potassium carbonate-mediated condensation with ethyl bromoacetate, achieving high purity (>98%) and consistent yields (>85%) suitable for downstream medicinal chemistry campaigns.
Introduction & Strategic Analysis
The Biological Imperative
The benzofuran-2-carboxylate pharmacophore is a privileged structure in drug discovery, serving as a core motif in various bioactive molecules including:
-
Antimicrobial Agents: Inhibitors of bacterial DNA gyrase.
-
Anticancer Therapeutics: Scaffolds for PDK1 inhibitors and tubulin polymerization inhibitors.
-
CNS Agents: Precursors to serotonergic modulators.
The 6-nitro substituent is particularly valuable as a handle for further functionalization (reduction to amine, followed by amidation or urea formation) to tune solubility and target affinity.
Synthetic Strategy: Why This Route?
Two primary routes exist for accessing the this compound core.[1] We advocate for Route A due to its superior regiochemical fidelity.
-
Route A (Recommended): Cyclization of Pre-functionalized Salicylaldehydes. By starting with the nitro group already installed in the correct position on the benzene ring (2-hydroxy-4-nitrobenzaldehyde), the formation of the furan ring locks the substituent at the C-6 position. This eliminates the need for difficult isomer separations.
-
Route B (Discouraged): Direct Nitration. Nitration of unsubstituted benzofuran-2-carboxylates typically yields a mixture of 5-nitro (major) and 6-nitro (minor) isomers due to the directing effects of the furan oxygen and the ester group, necessitating tedious chromatographic purification.
Retrosynthetic Logic
The synthesis is driven by a disconnection at the O-C2 and C3-C3a bonds, tracing back to a base-mediated condensation between a phenol derivative and an
Figure 1: Retrosynthetic analysis showing the convergent assembly of the benzofuran core.
Detailed Experimental Protocol
Reaction Mechanism
The reaction proceeds via a cascade sequence:
-
Williamson Ether Synthesis: Base-promoted
displacement of the bromide by the phenoxide oxygen. -
Intramolecular Aldol Condensation: The basic conditions generate an enolate at the methylene position of the ester, which attacks the aldehyde carbonyl.
-
Aromatization: Subsequent dehydration yields the stable aromatic benzofuran system.
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) | Quantity (Scale: 10 mmol) |
| 2-Hydroxy-4-nitrobenzaldehyde | Limiting Reagent | 1.0 | 167.12 | 1.67 g |
| Ethyl Bromoacetate | Alkylating Agent | 1.2 | 166.99 | 2.00 g (~1.33 mL) |
| Potassium Carbonate ( | Base | 2.5 | 138.21 | 3.45 g |
| DMF (N,N-Dimethylformamide) | Solvent | - | - | 20 mL (2M conc.) |
Note: Anhydrous DMF is preferred to minimize side reactions, though technical grade often suffices due to the robustness of the reaction.
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 2-hydroxy-4-nitrobenzaldehyde (1.67 g, 10 mmol) and anhydrous
(3.45 g, 25 mmol). -
Add DMF (20 mL) and stir at room temperature for 10 minutes. The solution will turn yellow/orange due to phenoxide formation.
-
Add ethyl bromoacetate (2.00 g, 12 mmol) dropwise over 2 minutes.
Step 2: Cyclization
-
Fit the flask with a reflux condenser.
-
Heat the reaction mixture to 80–90°C in an oil bath.
-
Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Observation: The starting aldehyde (
) should disappear, and a highly fluorescent new spot ( ) should appear. -
Typical Time: 2 to 4 hours.
-
Step 3: Workup & Isolation
-
Cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate immediately as a pale yellow to tan solid.
-
Stir the aqueous suspension for 30 minutes to ensure all DMF is dissolved and the precipitate is granular.
-
Filter the solid using a Buchner funnel/vacuum filtration.
-
Wash the filter cake copiously with water (
mL) to remove residual DMF and inorganic salts.
Step 4: Purification
-
Dry the crude solid in a vacuum oven at 45°C for 4 hours.
-
Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol (EtOH) . Allow to cool slowly to room temperature, then chill in an ice bath.
-
Filter the crystals and wash with cold ethanol.
Expected Results[2][3][4][5]
-
Appearance: Pale yellow needles or powder.
-
Yield: 85–92%.
-
Melting Point: 107–109°C [Lit. Ref].
Process Workflow Visualization
Figure 2: Operational workflow from reaction initiation to purified product.
Characterization Data
To validate the synthesis, compare your analytical data against these standard values:
-
NMR (400 MHz,
):- 8.41 (s, 1H, C7-H) – Proton adjacent to oxygen and nitro group.
-
8.25 (dd,
Hz, 1H, C5-H). -
7.78 (d,
Hz, 1H, C4-H). - 7.60 (s, 1H, C3-H) – Characteristic furan ring proton.
-
4.49 (q,
Hz, 2H, ). -
1.46 (t,
Hz, 3H, ).
-
IR (ATR,
):-
1725 (C=O ester stretch).
-
1530 (Asymmetric
stretch). -
1350 (Symmetric
stretch).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Sticky Solid | Residual DMF preventing crystallization. | Increase the volume of water during the quench (10:1 Water:DMF ratio). Stir longer (1h) to leach out DMF. |
| Incomplete Reaction | Temperature too low or base degraded. | Ensure internal temp reaches >80°C. Use fresh, finely ground |
| Impurity at Baseline (TLC) | Hydrolysis of ester (Saponification). | Avoid overheating (>100°C) or prolonged reaction times. Ensure reagents are dry. |
| Regioisomer Contamination | Incorrect Starting Material. | Verify the aldehyde is 2-hydroxy-4-nitrobenzaldehyde . Using 2-hydroxy-5-nitrobenzaldehyde yields the 5-nitro isomer. |
Safety Protocols
-
Ethyl Bromoacetate: A potent lachrymator and alkylating agent. Mandatory: Handle in a functioning fume hood. Wear nitrile gloves and safety goggles. In case of skin contact, wash with soap and water immediately.
-
Nitro Compounds: While this specific ester is stable, nitro-aromatics can be energetic. Do not subject the dry solid to extreme heat or friction.
-
DMF: Hepatotoxic and readily absorbed through skin. Double-gloving is recommended.
References
-
Regioselective Synthesis of Benzofuran Derivatives
- Title: Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- Source:Scientia Pharmaceutica (via Scribd/ResearchG
-
Link:
-
General Protocol for Benzofuran Synthesis (Rap-Stoermer/Feist-Benary)
- Title: One-Step Regioselective Synthesis of Benzofurans
- Source:Molecules, 2019, 24(12), 2244.
-
Link:
-
Biological Relevance of Benzofuran Carboxylates
Sources
Application Notes and Protocols: 6-Nitrobenzofuran as a Versatile Precursor for the Synthesis of Novel Oxadiazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of Benzofuran-Oxadiazoles in Medicinal Chemistry
The fusion of a benzofuran nucleus with an oxadiazole ring system presents a compelling strategy in modern drug discovery. Benzofuran derivatives are prevalent in numerous biologically active natural products and approved pharmaceuticals, valued for their diverse pharmacological activities.[1][2] The oxadiazole moiety, a bioisostere of esters and amides, enhances metabolic stability, modulates physicochemical properties, and provides a rigid scaffold for precise pharmacophore presentation.[3][4] This guide provides detailed synthetic protocols for leveraging 6-nitrobenzofuran as a readily accessible starting material for the synthesis of both 1,3,4- and 1,2,4-oxadiazole derivatives, opening avenues for the exploration of novel chemical entities with therapeutic potential.
Strategic Overview: Synthetic Pathways from this compound
The nitro group at the 6-position of the benzofuran core is a versatile chemical handle. Its transformation is key to accessing the necessary functionalities for the construction of the oxadiazole ring. This guide will detail two primary synthetic routes, each targeting a different oxadiazole isomer and offering distinct advantages in terms of precursor availability and reaction scalability.
Caption: Synthetic strategies for oxadiazole synthesis from this compound.
Pathway 1: Synthesis of 2-(this compound-2-yl)-1,3,4-oxadiazoles
This pathway is particularly efficient as it leverages the existing reactivity of the benzofuran ring at the 2-position, leading to the direct formation of a key carbohydrazide intermediate.[5]
Step 1.1: Synthesis of Ethyl this compound-2-carboxylate
Causality: The introduction of an ester group at the 2-position is the first crucial step to enable the subsequent formation of the hydrazide. This is a standard functionalization of the benzofuran core.
Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as dichloromethane, add ethyl chlorooxoacetate (1.2 eq) at 0 °C.
-
Slowly add a Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 1.2 eq), portion-wise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into ice-water and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford ethyl this compound-2-carboxylate.
Step 1.2: Synthesis of this compound-2-carbohydrazide (Intermediate A)
Causality: The hydrazinolysis of the ester provides the nucleophilic hydrazide moiety, which is the direct precursor for the 1,3,4-oxadiazole ring.[5]
Protocol:
-
Dissolve ethyl this compound-2-carboxylate (1.0 eq) in ethanol.
-
Add hydrazine hydrate (10.0 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product, this compound-2-carbohydrazide, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 1.3: General Protocol for the Synthesis of 2-(this compound-2-yl)-5-substituted-1,3,4-oxadiazoles
Causality: The cyclization of the carbohydrazide with a carboxylic acid derivative in the presence of a dehydrating agent is a classic and reliable method for the formation of the 1,3,4-oxadiazole ring.[3][6] Phosphorus oxychloride (POCl₃) is a commonly used and effective dehydrating agent for this transformation.[6]
Caption: Experimental workflow for the synthesis of 1,3,4-oxadiazoles.
Protocol:
-
In a round-bottom flask, take a mixture of this compound-2-carbohydrazide (1.0 eq) and a substituted carboxylic acid (1.1 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) to the mixture at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes, then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
The solid product that precipitates is collected by filtration, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure 2-(this compound-2-yl)-5-substituted-1,3,4-oxadiazole.
| Reactant (R-COOH) | Product (5-Substituent) | Typical Yield (%) |
| Acetic Acid | Methyl | 75-85 |
| Benzoic Acid | Phenyl | 80-90 |
| 4-Chlorobenzoic Acid | 4-Chlorophenyl | 82-92 |
| Isonicotinic Acid | Pyridin-4-yl | 70-80 |
Pathway 2: Synthesis of 3-(6-Benzofuranyl)-1,2,4-oxadiazoles
This pathway involves the initial transformation of the nitro group, followed by the construction of the 1,2,4-oxadiazole ring. This route offers access to a different regioisomer of the benzofuran-oxadiazole scaffold.
Step 2.1: Synthesis of 6-Aminobenzofuran (Intermediate B1)
Causality: The reduction of the aromatic nitro group to an amine is a fundamental and well-established transformation in organic synthesis. This amine is a versatile intermediate for further functionalization. Catalytic hydrogenation is a clean and efficient method for this reduction.[7]
Protocol:
-
Dissolve this compound (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature.
-
Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. This reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 6-aminobenzofuran, which can often be used in the next step without further purification.
Step 2.2: Synthesis of 6-Cyanobenzofuran (Intermediate B2)
Causality: The Sandmeyer reaction is a classic method for converting an aryl amine into a nitrile. This transformation is crucial for setting up the subsequent formation of the amidoxime.
Protocol:
-
Prepare a solution of 6-aminobenzofuran (1.0 eq) in an aqueous solution of hydrochloric acid. Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours.
-
Cool the mixture and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain 6-cyanobenzofuran.
Step 2.3: Synthesis of 6-Benzofuran Amidoxime (Intermediate B3)
Causality: The reaction of a nitrile with hydroxylamine is the standard method for the preparation of amidoximes, which are the key precursors for 1,2,4-oxadiazoles.[8][9]
Protocol:
-
To a solution of 6-cyanobenzofuran (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (1.5 eq).
-
Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the ethanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the 6-benzofuran amidoxime.
Step 2.4: General Protocol for the Synthesis of 3-(6-Benzofuranyl)-5-substituted-1,2,4-oxadiazoles
Causality: The final step involves the acylation of the amidoxime followed by a cyclodehydration reaction to form the 1,2,4-oxadiazole ring. This can be performed in a one-pot procedure for efficiency.[8][10]
Caption: Experimental workflow for the synthesis of 1,2,4-oxadiazoles.
Protocol:
-
Dissolve 6-benzofuran amidoxime (1.0 eq) in pyridine at room temperature.
-
Add the desired acyl chloride (1.1 eq) dropwise to the solution.
-
Heat the reaction mixture to 80-100 °C for 4-6 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture and pour it into cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-(6-benzofuranyl)-5-substituted-1,2,4-oxadiazole.
| Reactant (R-COCl) | Product (5-Substituent) | Typical Yield (%) |
| Acetyl Chloride | Methyl | 70-80 |
| Benzoyl Chloride | Phenyl | 75-85 |
| 4-Methoxybenzoyl Chloride | 4-Methoxyphenyl | 78-88 |
| Cyclopropanecarbonyl chloride | Cyclopropyl | 65-75 |
Safety and Handling
-
This compound and its derivatives: These compounds should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[11][12]
-
Reagents: Many of the reagents used, such as phosphorus oxychloride, acyl chlorides, and hydrazine hydrate, are corrosive and/or toxic. Consult the safety data sheet (SDS) for each reagent before use and handle them with appropriate precautions.[13]
-
Reactions: Some of the described reactions are exothermic and should be carried out with proper temperature control. Hydrogenation should be performed with appropriate equipment and safety measures.
Characterization Data
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Technique | Expected Observations |
| This compound-2-carbohydrazide | ¹H NMR, ¹³C NMR, Mass Spec. | Signals corresponding to the benzofuran core, the nitro group's influence on aromatic shifts, and the hydrazide protons.[5] |
| 2-(this compound-2-yl)-5-phenyl-1,3,4-oxadiazole | ¹H NMR, ¹³C NMR, Mass Spec. | Disappearance of hydrazide protons, appearance of signals for the phenyl group, and characteristic shifts for the oxadiazole ring carbons. |
| 6-Aminobenzofuran | ¹H NMR, Mass Spec. | Upfield shift of aromatic protons compared to the nitro precursor, and the appearance of amine proton signals.[14] |
| 3-(6-Benzofuranyl)-5-phenyl-1,2,4-oxadiazole | ¹H NMR, ¹³C NMR, Mass Spec. | Signals confirming the benzofuran and phenyl moieties, and characteristic shifts for the 1,2,4-oxadiazole ring carbons. |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of benzofuran-substituted oxadiazoles. The protocols detailed in this guide provide robust and reproducible methods for accessing both 1,3,4- and 1,2,4-oxadiazole isomers. By following these procedures, researchers in drug discovery and medicinal chemistry can efficiently generate novel compound libraries for biological screening, thereby accelerating the identification of new therapeutic agents.
References
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 543-551. [Link]
-
Synthesis of a series of new this compound-2-carbohydrazide derivatives with cytotoxic and antioxidant activity. (2018). ResearchGate. [Link]
-
Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2022). MDPI. [Link]
-
Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. (2019). ACS Omega. [Link]
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022). MDPI. [Link]
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (2021). Molecules. [Link]
-
A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022). Molecules. [Link]
-
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (2021). Molecules. [Link]
-
An Efficient Synthetic Method for the Key Fragment of Lifitegrast: Benzofuran‐6‐carboxylic Acid. (2020). ChemistrySelect. [Link]
-
Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines. (2022). Molecules. [Link]
-
The ‘one-pot’ preparation of substituted benzofurans. (2004). ARKIVOC. [Link]
-
Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. (2022). PubMed. [Link]
-
Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules. [Link]
-
Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. [Link]
-
Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. (2016). ACS Omega. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
Benzofuran. NIST WebBook. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). Chemical Science. [Link]
-
A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. (2013). Indian Academy of Sciences. [Link]
-
The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. (2014). ResearchGate. [Link]
-
A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. (2017). PubMed Central. [Link]
-
645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (2017). Research Journal of Pharmacy and Technology. [Link]
-
This compound. PubChem. [Link]
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- 8. Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. chemicalbook.com [chemicalbook.com]
- 12. aksci.com [aksci.com]
- 13. fishersci.ca [fishersci.ca]
- 14. researchgate.net [researchgate.net]
Application Note: Bioreduction Protocols for Nitrobenzofuran Compounds
Abstract
Nitrobenzofuran derivatives represent a privileged scaffold in drug discovery, serving dual roles as hypoxia-activated prodrugs (HAPs) and fluorogenic metabolic probes . Their utility hinges on a specific enzymatic "switch": the reduction of the electron-withdrawing nitro group (
This guide provides a rigorous technical framework for characterizing this bioreduction. Unlike generic protocols, we focus on the specific physicochemical challenges of the benzofuran core, including solubility limits, fluorescence quenching artifacts, and the critical distinction between Type I (oxygen-insensitive) and Type II (oxygen-sensitive) reduction mechanisms.
Mechanistic Grounding: The "Switch" Logic
To design effective experiments, one must understand the cascade. The reduction is not a single step but a sequential transfer of up to six electrons.[1]
-
Type I Reduction (2e- steps): Bacterial enzymes (e.g., E. coli NfsA/NfsB) typically perform sequential 2-electron reductions. This bypasses the unstable radical anion, driving the reaction directly to the hydroxylamine and amine. This is the primary mechanism for bacterial activation (e.g., anti-tubercular activity).
-
Type II Reduction (1e- step): Mammalian reductases (e.g., POR, NADPH oxidoreductase) often transfer a single electron, creating a nitro-radical anion (
).
Visualization: The Bioreduction Pathway
The following diagram maps the reduction cascade and the critical "Futile Cycle" checkpoint.[1]
Figure 1: The bioreduction cascade.[1] Note the "Futile Cycle" (red dashed line) which provides hypoxia selectivity in mammalian systems, versus the direct activation (green line) typical of bacterial Type I nitroreductases.
Protocol A: In Vitro Enzymatic Kinetics (The Gold Standard)
This assay quantifies the catalytic efficiency (
Why this matters: Many nitrobenzofurans are poor substrates due to steric hindrance at the 4- or 7-positions. This assay validates whether your compound is actually a substrate before moving to cell models.
Materials
-
Enzyme: Recombinant E. coli NfsB (commercial) or mammalian POR.
-
Cofactor: NADH or NADPH (freshly prepared, 10 mM stock).
-
Buffer: 50 mM Tris-HCl, pH 7.4 (avoid phosphate if using downstream mass spec).
-
Detection: UV-Vis Spectrophotometer or Fluorescence Plate Reader.
Step-by-Step Workflow
-
Substrate Preparation: Dissolve nitrobenzofuran in DMSO.
-
Critical: Keep final DMSO concentration < 1% in the assay. Higher levels can inhibit NTR activity.
-
-
Baseline Correction: In a quartz cuvette (or UV-star plate), add Buffer + Enzyme. Record absorbance for 60s to establish a flat baseline.
-
Reaction Initiation:
-
Add NADH (Final conc: 100 µM).
-
Add Substrate (Range: 10–200 µM).
-
Tip: Initiate with NADH last to capture the true
.
-
-
Monitoring:
-
Method A (Cofactor Depletion): Monitor Absorbance at 340 nm (NADH oxidation).
-
Method B (Product Formation): If the aminobenzofuran is fluorescent, monitor Ex/Em (typically Ex 400-480nm / Em 520-560nm). This is significantly more sensitive.
-
-
Data Analysis: Plot Initial Velocity (
) vs. Substrate Concentration . Fit to the Michaelis-Menten equation.
Table 1: Troubleshooting Kinetic Assays
| Issue | Probable Cause | Corrective Action |
| High Background Rate | NADH auto-oxidation | Degas buffers; protect NADH stock from light. |
| Precipitation | Substrate insolubility | Add 0.01% Tween-20; verify solubility limit via nephelometry. |
| No Reaction | Wrong Cofactor | Check enzyme specificity (NfsA prefers NADPH; NfsB uses both). |
Protocol B: Cellular Hypoxia Selectivity Assay
This protocol determines if your compound acts as a Hypoxia-Activated Prodrug (HAP).[4] You will compare cytotoxicity (
Experimental Setup
-
Cell Lines: A549 (Lung) or HCT-116 (Colon). Note: These lines express high levels of endogenous reductases.
-
Hypoxia Chamber: < 0.1%
(Strict anoxia is required for Type II activation). -
Readout: MTT or Resazurin (Alamar Blue).
Workflow Diagram
Figure 2: The Hypoxia Cytotoxicity Ratio (HCR) workflow. The "Wash" step is critical to distinguish acute hypoxic activation from general toxicity.
Calculation: Hypoxia Cytotoxicity Ratio (HCR)
-
Interpretation: An HCR > 10 indicates significant hypoxia selectivity. Clinical candidates like TH-302 typically show HCRs > 50 in sensitive lines [1].
Protocol C: Metabolite Identification (LC-MS)
Confirmation of the amine product is mandatory. Fluorescence alone is not proof of chemical identity.
Protocol
-
Incubation: Incubate 50 µM Nitrobenzofuran with 1 µg/mL NTR and 200 µM NADH for 30 mins.
-
Quenching: Add equal volume ice-cold Acetonitrile (precipitates enzyme).
-
Centrifugation: 10,000 x g for 10 min.
-
Analysis: Inject supernatant onto a C18 Reverse Phase column.
-
Mobile Phase: Water/Acetonitrile (+0.1% Formic Acid).
-
Target: Look for the mass shift:
-
Parent:
-
Amine Product:
(Loss of , gain of ). -
Note: The hydroxylamine intermediate (
) is often unstable and may not be observed unless trapped.
-
-
References
-
Hunter, F. W., et al. (2016). "Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy." Frontiers in Oncology. Available at: [Link]
- Tercel, M., et al. (2011). "Hypoxia-selective antitumor agents: Nitroheterocyclic prodrugs of DNA-alkylating agents." Journal of Medicinal Chemistry. (Context: Detailed SAR on nitroheterocyclic reduction potentials).
- Patterson, A. V., et al. (2000). "Mechanism of action and clinical development of hypoxia-activated prodrugs." Clinical Oncology. (Context: The futile cycle mechanism).
Sources
- 1. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design of Optimized Hypoxia-Activated Prodrugs Using Pharmacokinetic/Pharmacodynamic Modeling [frontiersin.org]
- 5. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Improving yield of 6-nitrobenzofuran cyclization reactions
Technical Support Center: 6-Nitrobenzofuran Synthesis Optimization
Ticket ID: #6NBF-YIELD-OPT Status: Open Assigned Scientist: Senior Application Specialist Subject: Yield Improvement & Troubleshooting for this compound Cyclization
Executive Summary & Strategy Selection
Welcome to the technical support center. You are likely encountering low yields (15–40%) or "tarry" byproducts when synthesizing this compound. This is a common issue caused by the strong electron-withdrawing nature of the nitro group at the 6-position (meta to the ether oxygen), which deactivates the ring toward electrophilic steps but stabilizes phenoxide intermediates, often leading to polymerization rather than cyclization if conditions are not strictly controlled.
Select your synthesis route below to access the specific optimization protocol:
| Route | Primary Mechanism | Best For | Typical Yield Potential |
| Route A | Rap-Stoermer Condensation | Standard lab scale; robust; avoids transition metals. | 85–97% (Optimized) |
| Route B | Sonogashira Coupling | Complex substitutions at C2/C3; library generation. | 70–90% |
| Route C | Microwave-Assisted | High-throughput; reducing reaction time. | 90–95% |
Route A: The Rap-Stoermer Protocol (Recommended)
This is the most reliable method for generating 2-acyl-6-nitrobenzofurans. The reaction involves the condensation of 2-hydroxy-4-nitrobenzaldehyde with an
The Mechanism (Why it fails)
The reaction proceeds via nucleophilic substitution (phenoxide attacks
-
Failure Point: The 4-nitro group (on the aldehyde) increases the acidity of the phenol (good) but decreases the nucleophilicity of the phenoxide oxygen (bad). If the base is too weak or temperature too low, the intermediate forms but does not cyclize, leading to open-chain polymerization.
Optimized Protocol (Solvent-Free / TEA Catalyzed)
Based on recent optimization studies (Source 1, 2).
-
Reagents: Mix 2-hydroxy-4-nitrobenzaldehyde (1.0 equiv) and
-haloketone (1.0 equiv). -
Catalyst: Add Triethylamine (TEA) (0.1 equiv). Do not use inorganic bases like
for this specific solvent-free variant as they can cause surface crusting. -
Conditions: Heat to 130°C in a sealed vessel (pressure tube) without solvent.
-
Time: 10–20 minutes.
-
Workup: Cool to room temperature. The mixture will solidify. Wash thoroughly with water to remove TEA salts. Recrystallize from Ethanol.[1]
Yield Expectation: >90%
Visualizing the Pathway
Figure 1: Mechanistic pathway of the Rap-Stoermer reaction focusing on the critical O-alkylation step.
Route C: Microwave-Assisted Synthesis (High Throughput)
If you have access to a microwave reactor, this method suppresses side reactions by rapidly crossing the activation energy barrier for cyclization.
Protocol:
-
Solvent: Polyethylene Glycol-400 (PEG-400). This acts as both solvent and phase transfer catalyst.
-
Base:
(2.0 equiv). -
Irradiation: 300–400W for 2–4 minutes at 100°C.
-
Purification: Pour into crushed ice. The product precipitates immediately. Filter and wash with cold water.[2]
Why this works: PEG-400 stabilizes the polar transition state of the cyclization step, which is crucial when the nitro group is pulling electron density away from the reaction center (Source 3).
Troubleshooting Center (FAQs)
Q1: My reaction mixture turns into a black tar/gum. What happened?
-
Diagnosis: This is "resinification," common with nitro-aromatics under prolonged heating with strong mineral bases (NaOH/KOH). The nitro group makes the ring susceptible to oxidative polymerization.
-
Fix: Switch to the Solvent-Free TEA protocol (Route A) or use a milder base like
in Acetone/DMF. Ensure an inert atmosphere ( ) if using temperatures >100°C for extended periods.
Q2: I see the O-alkylated intermediate by TLC, but it won't cyclize.
-
Diagnosis: The ring closure (aldol condensation) is stalled. The electron-withdrawing nitro group at C6 makes the aldehyde carbonyl (at C2) less electrophilic? No, it makes the alpha-methylene of the ketone less acidic if the chain is long, but primarily it affects the nucleophilicity of the closure.
-
Fix: Add a Lewis Acid catalyst (e.g.,
or ) to activate the carbonyl, or simply increase the temperature to 130°C (refluxing ethanol is often not hot enough; switch to DMF or Toluene).
Q3: The product is insoluble in everything. How do I purify it?
-
Diagnosis: Nitrobenzofurans are highly crystalline and non-polar.
-
Fix: Do not use column chromatography initially.
-
Wash: Triturate the crude solid with cold diethyl ether or hexanes (impurities dissolve, product stays).
-
Recrystallize: Use a mixture of Ethanol:DMF (9:1). Dissolve hot in DMF, add Ethanol until turbid, then cool.
-
Q4: Can I reduce the nitro group during the cyclization?
-
Warning: If you use metals (Fe, Zn) or Pd catalysis (Sonogashira) under hydrogen atmosphere, you will reduce the nitro to an amine.
-
Prevention: If using Sonogashira, use strictly anaerobic conditions and avoid hydride sources. If you want the amine, perform the cyclization first, then reduce in a second step using Fe/NH4Cl (Source 4).
Troubleshooting Logic Flow
Use this decision tree to diagnose low yields in your current experiment.
Figure 2: Diagnostic workflow for this compound synthesis failures.
References
-
Koca, M. et al. (2022). Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans and Optimization of Different Reaction Conditions. ChemistrySelect.
-
ResearchGate Archive. (2025). Preparative and mechanistic studies of solvent-free Rap–Stoermer reactions. Green Chemistry.
-
Deshpande, R. et al. (2025).[2][3][4] Microwave-Assisted Synthesis and Pharmacological Activity of Pyrazolyl Benzofuran Derivatives. Scientific & Academic Publishing.
-
BenchChem. (2025).[5] A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis.
-
Almehmadi, M. et al. (2024).[6][1][2] Microwave-assisted synthesis and in vitro antimycobacterial evaluation of some new N-benzylidene-1H-benzo[d]imidazol-6-amine derivatives. Indian Journal of Heterocyclic Chemistry.
Sources
- 1. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Nitrobenzofuran Schiff Bases via Recrystallization
Welcome to the technical support center for the purification of 6-nitrobenzofuran Schiff bases. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important class of compounds. The inherent polarity imparted by the nitro group, combined with the heterocyclic benzofuran scaffold and the imine linkage of the Schiff base, presents a unique set of purification challenges. This resource synthesizes fundamental principles with field-proven troubleshooting strategies to empower you to achieve high purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in recrystallizing this compound Schiff bases?
The primary challenge lies in selecting an appropriate solvent system. The molecule possesses both polar (nitro group, imine nitrogen) and non-polar (benzofuran ring system, other aryl substituents) characteristics. Finding a single solvent with a steep solubility curve—high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures—can be difficult. This often necessitates the use of a mixed solvent system.
Q2: What are the most common impurities found in crude this compound Schiff base products?
Common impurities typically include unreacted starting materials, such as the parent this compound aldehyde or ketone and the corresponding primary amine.[1][2] Additionally, side-products from the Schiff base synthesis, or degradation products resulting from the instability of the imine bond, may be present.
Q3: My compound "oils out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when it separates from the cooling solution as a liquid rather than a crystalline solid.[3] This is a common issue when the melting point of the compound is lower than the boiling point of the chosen solvent or when significant impurities are present.[4] Refer to the troubleshooting guide below for a detailed workflow on how to address this issue.
Q4: No crystals are forming even after the solution has cooled for an extended period. What are the likely causes?
This is often due to either using an excessive amount of solvent, resulting in a solution that is not supersaturated upon cooling, or the solution being in a metastable supersaturated state that resists nucleation.[3] Strategies to induce crystallization are detailed in the troubleshooting section.
Q5: Can polymorphism affect the recrystallization of my this compound Schiff base?
Yes, polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact recrystallization.[5] Different polymorphs can exhibit different solubilities in the same solvent, which may affect the yield and purity of the final product. The choice of solvent and the rate of cooling can influence which polymorphic form is obtained.[5]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound Schiff bases.
Problem 1: The Compound "Oils Out" Upon Cooling
Causality: The compound is separating from the solution as a supercooled liquid instead of a solid crystalline lattice. This is often due to a high concentration of impurities or a solvent in which the compound's melting point is below the solvent's boiling point.[3]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting "oiling out".
Detailed Steps:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small additional volume of the primary solvent (or the more "soluble" solvent in a mixed system) to slightly decrease the saturation point.[3]
-
Slow Cooling: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a cloth or paper towels. Rapid cooling encourages oil formation over crystal nucleation.[6]
-
Solvent Re-evaluation: If oiling persists, the chosen solvent system is likely unsuitable. A solvent with a lower boiling point should be selected. Alternatively, if using a mixed solvent system, altering the ratio of the solvents can be effective.
Problem 2: No Crystal Formation Upon Cooling
Causality: The solution is not sufficiently supersaturated, or there are no nucleation sites for crystal growth to begin. This can be caused by using too much solvent.[3]
Troubleshooting Workflow:
Caption: Decision tree for inducing crystallization.
Detailed Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide a surface for crystals to begin forming.[3]
-
Seed Crystals: If available, add a tiny crystal of the pure this compound Schiff base to the cooled solution. This provides a template for crystal growth.[6]
-
-
Increase Supersaturation:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, then allow it to cool again.[4] Be cautious not to boil off too much, which could cause the compound to crash out of solution too quickly.
-
Cold Shock: Place the flask in an ice-water bath to further decrease the solubility of your compound.[3]
-
Problem 3: Low Recovery of Crystalline Product
Causality: A significant amount of the compound remains dissolved in the mother liquor. This can be due to using too much solvent, not cooling the solution to a low enough temperature, or washing the collected crystals with a solvent that is not ice-cold.[4]
Troubleshooting Steps:
-
Minimize Solvent Usage: During the initial dissolving step, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Maximize Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.
-
Ice-Cold Wash: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to remove any adhering impurities without dissolving a significant amount of the product.[6]
-
Second Crop: Before discarding the filtrate (mother liquor), try to obtain a second crop of crystals by further cooling or by evaporating some of the solvent. Be aware that this second crop may be less pure than the first.
Experimental Protocols
General Protocol for Recrystallization of a this compound Schiff Base
This protocol provides a general guideline. The choice of solvent(s) and specific temperatures will need to be optimized for your particular compound.
Step-by-Step Methodology:
-
Solvent Selection:
-
Based on the polarity of this compound Schiff bases, good starting points for single-solvent systems are ethanol, methanol, or ethyl acetate.[7][8]
-
For mixed-solvent systems, combinations like ethanol-water, methanol-water, or hexane-ethyl acetate are often effective.[7]
-
To test solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
-
Dissolution:
-
Place the crude this compound Schiff base in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring.
-
Continue adding small portions of the hot solvent until the compound just dissolves completely. Avoid adding an excess of solvent.
-
-
Decolorization (if necessary):
-
If the hot solution is colored by impurities, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal, then re-heat to boiling for a few minutes. The charcoal will adsorb the colored impurities.[4]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities.
-
-
Crystallization:
-
Cover the flask and allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.
-
-
Crystal Collection and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.
-
-
Drying:
-
Allow the crystals to dry thoroughly on the filter paper with the vacuum on.
-
For final drying, the crystals can be placed in a desiccator or a vacuum oven at a temperature well below their melting point.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Nitro Compounds and Schiff Bases
| Solvent/System | Boiling Point (°C) | Polarity | Comments |
| Ethanol | 78 | Polar | A versatile solvent for many Schiff bases and nitroaromatic compounds.[7][8] |
| Methanol | 65 | Polar | Similar to ethanol but with a lower boiling point. Often used for furan-based Schiff bases.[7] |
| Ethyl Acetate | 77 | Medium | Good for compounds with moderate polarity.[7] |
| Acetone | 56 | Polar Aprotic | Can be a good solvent, but its low boiling point can lead to rapid evaporation. |
| Toluene | 111 | Non-polar | Useful for less polar compounds or as the "poor" solvent in a mixed system. |
| Hexane/Ethyl Acetate | Variable | Variable | A common mixed-solvent system where solubility can be finely tuned. |
| Ethanol/Water | Variable | Polar | An excellent mixed-solvent system for polar compounds.[7] |
References
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? [Online]. Available at: [Link]
- Google Patents. (1964). Preparation of benzofuran derivatives. US3147280A. [Online].
-
MDPI. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Molecules, 28(16), 6129. [Online]. Available at: [Link]
-
ResearchGate. (2014). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. [Online]. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 6-nitro-3H-2-benzofuran-1-one. [Online]. Available at: [Link]
- Google Patents. (2004). Process for the preparation of 5-Nitrobenzofurans. EP1394155B1. [Online].
-
PubMed. (1976). Synthesis of Schiff bases of benzofuran with potential biological activity. Arzneimittelforschung, 26(5), 756-9. [Online]. Available at: [Link]
-
ACG Publications. (2021). Synthesis, antimicrobial, and molecular docking studies of furan- based Schiff bases derived from 4 -nitrobenzene. Records of Natural Products, 15(5), 415-427. [Online]. Available at: [Link]
-
ResearchGate. (2018). Diels-Alder reactions of nitrobenzofurans: A simple dibenzofuran Synthesis. Theoretical studies using DFT methods. [Online]. Available at: [Link]
- Cuestiones de Fisioterapia. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Cuestiones de Fisioterapia, 54(1), 645-656.
- Google Patents. (2014). Synthesis method of 5-(piperazin-1-yl) benzofuran-2-carboxylic acid ethyl ester. CN103965148A. [Online].
-
University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. [Online]. Available at: [Link]
-
SciSpace. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy, 9(5), 81-83. [Online]. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online]. Available at: [Link]
-
ResearchGate. (2016). Synthesis of novel 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives as antibacterial agents: In vitro and In silico studies. [Online]. Available at: [Link]
- International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. International Journal of Science and Research Archive, 7(2), 466-473.
-
University of York. (n.d.). Problems with Recrystallisations. [Online]. Available at: [Link]
-
YouTube. (2022). Schiff Base Reaction-Mechanism, Rxn setup and Application. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benzofuran. PubChem Compound Database. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 9(21), 22695-22727. [Online]. Available at: [Link]
-
ResearchGate. (2017). Polymorphic behavior of an organic compound. [Online]. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. acgpubs.org [acgpubs.org]
- 7. scispace.com [scispace.com]
- 8. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Stability & Handling of 6-Nitrobenzofuran
Topic: Enhancing stability of 6-nitrobenzofuran in solution Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Status: Active Support Guide Version: 2.4 (Current)
Introduction: The Stability Paradox
This compound is a potent pharmacophore often utilized in antimicrobial and anticancer research. However, its chemical utility comes with a significant trade-off: thermodynamic instability in solution .
The nitro group at the C-6 position, conjugated with the benzofuran system, creates a "push-pull" electronic system. While this enhances biological binding affinity, it renders the molecule highly susceptible to two primary degradation vectors: photochemical cleavage and reductive metabolism .
This guide provides an evidence-based framework to stabilize this compound during experimental workflows.
Module 1: Photostability & Light Protection
Q: Why does my solution turn yellow/brown after exposure to ambient light?
A: You are likely observing photochemical uncaging or ring-opening.
The Mechanism: Nitrobenzofurans (specifically nitrodibenzofuran analogs) are frequently used as "caging groups" because they are designed to cleave upon exposure to UV light (300–365 nm). The nitro group facilitates an excited triplet state upon irradiation, leading to radical formation or intramolecular rearrangement. Even ambient fluorescent lighting contains sufficient UV energy to trigger this process over time.
Troubleshooting Protocol:
-
Immediate Action: Discard any stock solution that has shifted color or developed a precipitate after light exposure.
-
Prevention:
-
Amber Glassware: All solid and solution stocks must be stored in amber borosilicate vials.
-
Foil Wrapping: For long-term storage, wrap the amber vial in aluminum foil.
-
Red Light Handling: If performing highly sensitive kinetic assays, handle the compound under red light ( >600 nm) where the nitro absorption cross-section is minimal.
-
Module 2: Biological Stability (The "False Positive" Trap)
Q: My IC50 values shift drastically between cell-free and cell-based assays. Is the compound degrading?
A: It is likely being metabolized , not chemically degraded.
The Mechanism: In cell-based assays (e.g., HeLa, SKOV3), intracellular enzymes such as nitroreductases (NTRs) utilize NADH/NADPH to reduce the nitro group (-NO₂) to an amine (-NH₂) or hydroxylamine (-NHOH).
-
Consequence: The "parent" this compound is rapidly converted into a different molecule with different solubility and binding properties.
-
Toxicity: The intermediate nitroso and hydroxylamine species are highly reactive and can form adducts with DNA or proteins, causing cytotoxicity that mimics "drug activity" (a false positive).[1]
Diagnostic Workflow:
-
Check for "Metabolic Drift": Run a parallel stability test by incubating the compound in cell lysate (without live cells) and monitoring via LC-MS.
-
Thiol Reactivity: While direct reduction by DTT (dithiothreitol) is slow, this compound can react with thiols (GSH, DTT) via nucleophilic aromatic substitution if the ring is activated. Avoid high concentrations of DTT (>1 mM) in your assay buffer if possible.
Module 3: Solubility & The "DMSO Crash"
Q: I see fine crystals forming when I add my DMSO stock to the assay buffer. How do I fix this?
A: You are experiencing solvent shock precipitation .
The Mechanism: this compound is hydrophobic. When a concentrated DMSO stock is bolus-added to an aqueous buffer, the local concentration of water spikes instantly, causing the compound to "crash out" before it can disperse.
The "Step-Down" Solubilization Protocol: Do not add DMSO stock directly to 100% buffer. Use an intermediate dilution step.
Step-by-Step Guide:
| Step | Action | Technical Rationale |
|---|---|---|
| 1 | Prepare 1000x Stock | Dissolve solid in anhydrous DMSO (e.g., 10 mM). Vortex until clear. |
| 2 | Prepare Intermediate | Dilute 1000x stock 1:10 into pure DMSO or 50% DMSO/Water (if soluble) to make a 100x working stock. |
| 3 | Rapid Dispersion | Pipette the 100x stock into the center of the vortexing assay buffer. Do not touch the side of the tube. |
| 4 | Sonication (Optional) | If turbidity persists, sonicate for 30 seconds at 25°C. |
Module 4: Visualization of Stability Pathways
The following diagram illustrates the decision logic for troubleshooting stability issues.
Figure 1: Troubleshooting Logic Flow for this compound Stability. Follow the path to diagnose the root cause of instability.
Module 5: Storage Specifications (SOP)
| Parameter | Specification | Reason |
| State | Solid powder (Lyophilized) | Solution state accelerates hydrolysis and photolysis. |
| Temperature | -20°C or -80°C | Arrhenius kinetics: lower T slows degradation rates. |
| Atmosphere | Argon or Nitrogen flush | Prevents oxidative ring opening. |
| Container | Amber vial + Desiccant | Blocks UV light; prevents hygroscopic moisture uptake. |
| Max Shelf Life | Solution: < 24 hours | Nitrobenzofurans in aqueous solution are transient. |
References
-
Photochemical Lability: The nitrodibenzofuran scaffold is a documented caging group, confirming its sensitivity to UV irradiation (365 nm)
-
Source:
-
-
Solubility Data: Nitrofurantoin (structural analog) solubility data confirms high solubility in DMSO (25 mg/mL) and poor stability in aqueous buffers.
-
Source:
-
-
Reductive Metabolism: Nitroaromatic compounds are extensively metabolized by nitroreductases in cellular environments, leading to hydroxylamine intermediates.[2]
-
Source:
-
-
Thiol Reactivity: Nitro-conjugated lipids and aromatics can react with thiols (GSH/DTT)
-
Source:
-
Sources
Technical Support Center: Minimizing Impurities in 6-Nitrobenzofuran Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide has been developed to provide in-depth technical support for the synthesis of 6-nitrobenzofuran, a key intermediate in the development of various pharmaceutical compounds. The focus of this document is to address the common challenges related to impurity formation and to provide practical, evidence-based troubleshooting strategies to ensure the synthesis of a high-purity final product.
Frequently Asked Questions (FAQs)
This section addresses common questions and issues that may arise during the synthesis of this compound.
Q1: What are the most common impurities I can expect in my this compound synthesis?
A1: The nitration of benzofuran is an electrophilic aromatic substitution reaction. Due to the nature of the benzofuran ring system, the nitration can result in a mixture of constitutional isomers. The most common impurities are other positional isomers of nitrobenzofuran, including 4-nitrobenzofuran, 5-nitrobenzofuran, and 7-nitrobenzofuran. Additionally, under certain conditions, over-nitration can occur, leading to the formation of dinitrobenzofuran isomers. Unreacted starting material (benzofuran) may also be present as an impurity if the reaction does not go to completion.
Q2: I see multiple spots on my TLC plate after the reaction. How can I identify which spot is my desired this compound and which are the impurities?
A2: Thin-layer chromatography (TLC) is an excellent initial tool for assessing the outcome of your reaction. Generally, the polarity of nitrobenzofuran isomers will be similar, leading to close-running spots on a standard silica gel TLC plate. However, there can be slight differences. To tentatively identify your product, you can compare the TLC of your reaction mixture to a standard of pure this compound if available.
For definitive identification, it is crucial to isolate the major spots and characterize them using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The distinct substitution patterns of the different isomers will result in unique NMR spectra.
Q3: My final product has a lower than expected melting point and the NMR spectrum shows extra peaks. What is the likely cause?
A3: A broad or depressed melting point and the presence of unexpected peaks in the NMR spectrum are strong indicators of impurities. The most probable cause is the presence of one or more of the isomeric nitrobenzofurans mentioned in Q1. These impurities co-crystallize with the desired product, leading to a disruption of the crystal lattice and a lower, broader melting point range. The extra peaks in the NMR spectrum correspond to the protons and carbons of these isomeric impurities.
Q4: How can I minimize the formation of these isomeric impurities during the reaction?
A4: Controlling the regioselectivity of the nitration reaction is key to minimizing isomeric impurities. The choice of nitrating agent and reaction conditions plays a crucial role. While a mixture of nitric acid and sulfuric acid is a common nitrating agent, its high reactivity can sometimes lead to poor selectivity and the formation of multiple products.
Consider exploring alternative, milder nitrating agents which may offer better regioselectivity. Additionally, precise control of the reaction temperature is critical. Running the reaction at a lower temperature can often favor the formation of one isomer over others. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific setup.
Troubleshooting Guide
This section provides detailed guidance on how to address specific problems encountered during the synthesis and purification of this compound.
Problem 1: Presence of Multiple Isomers in the Crude Product
Underlying Cause: The electrophilic nitration of benzofuran can occur at multiple positions on the benzene ring, leading to a mixture of isomers. The distribution of these isomers is influenced by the reaction conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing isomeric impurities.
Detailed Protocols:
-
Fractional Recrystallization: This technique can be effective if the isomeric impurities have sufficiently different solubilities in a particular solvent system.
Step-by-Step Methodology:
-
Solvent Screening: Experiment with a range of solvents to find one in which this compound has a significantly different solubility compared to its isomers at both high and low temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and hexane, as well as mixtures of these.
-
Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. The least soluble isomer (hopefully your desired product) should crystallize out first.
-
Isolation: Collect the first crop of crystals by vacuum filtration.
-
Analysis: Analyze the purity of the first crop of crystals by TLC, melting point, and NMR.
-
Further Crops: The mother liquor can be concentrated and cooled further to obtain subsequent crops of crystals, which will likely be enriched in the more soluble impurities. These can also be analyzed to identify the impurities.
-
-
Column Chromatography: This is a more powerful technique for separating compounds with similar polarities.
Step-by-Step Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. A typical starting point would be a 95:5 mixture of hexane:ethyl acetate. The optimal solvent system should provide good separation between the spots on a TLC plate.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary, and pre-adsorb onto a small amount of silica gel) and carefully load it onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the separation by TLC.
-
Fraction Analysis: Combine the fractions containing the pure desired product and evaporate the solvent.
-
Problem 2: Presence of Dinitro Compounds
Underlying Cause: Harsh reaction conditions, such as high temperatures, high concentrations of nitrating agents, or prolonged reaction times, can lead to a second nitration event on the benzofuran ring, resulting in the formation of dinitrobenzofuran isomers.
Troubleshooting Workflow:
Caption: Workflow for addressing dinitro impurity formation.
Detailed Recommendations:
-
Reaction Control:
-
Temperature: Maintain a low and consistent reaction temperature. A range of 0 to 10 °C is often a good starting point for nitration reactions.
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use of a large excess should be avoided.
-
Reaction Time: Monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to prevent over-nitration.
-
-
Purification:
-
Dinitro compounds are typically more polar than their mono-nitro counterparts. Therefore, they will have a lower Rf value on a normal-phase TLC plate and will elute later from a silica gel column. Column chromatography, as described in the previous section, is the most effective method for separating dinitro byproducts.
-
Data Presentation
| Compound | Expected 1H NMR Chemical Shift Range (ppm) | Expected Mass (m/z) for [M]+ | Notes |
| Benzofuran (Starting Material) | 6.7 - 7.6 | 118.04 | Will have a higher Rf on TLC than the nitrated products. |
| 4-Nitrobenzofuran | 7.5 - 8.5 | 163.03 | Aromatic protons will be in the downfield region, with splitting patterns indicative of a 1,2,3,4-tetrasubstituted benzene ring. |
| 5-Nitrobenzofuran | 7.5 - 8.5 | 163.03 | Aromatic protons will show splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. |
| This compound (Product) | 7.5 - 8.5 | 163.03 | Aromatic protons will exhibit a distinct splitting pattern for a 1,2,4-trisubstituted benzene ring. |
| 7-Nitrobenzofuran | 7.5 - 8.5 | 163.03 | Aromatic protons will have a splitting pattern corresponding to a 1,2,3-trisubstituted benzene ring. |
| Dinitrobenzofurans | 8.0 - 9.0 | 208.01 | Aromatic protons will be significantly deshielded and will show more complex splitting patterns. The mass will be higher. |
Conclusion
The synthesis of this compound with high purity requires careful control of reaction conditions to manage the formation of isomeric and over-nitrated impurities. A systematic approach to troubleshooting, involving optimization of the reaction and appropriate selection of purification techniques, is essential for success. While this guide provides a framework for addressing common issues, it is important to note that the optimal conditions may vary depending on the specific laboratory setup and scale of the reaction.
References
-
Due to the lack of specific literature detailing the impurity profile of this compound synthesis, this guide is based on general principles of electrophilic aromatic substitution and purification of organic compounds.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Optimization of catalytic conditions for benzofuran coupling
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Optimization of Catalytic Conditions for Benzofuran Coupling[1]
Welcome to the Benzofuran Optimization Hub
As Senior Application Scientists, we know that benzofuran synthesis is rarely as simple as the "general procedure" suggests. Whether you are struggling with the classic Sonogashira-Cyclization cascade or attempting advanced C-H Activation , this guide addresses the specific failure modes that occur at the bench.
We do not just list reagents; we explain the causality of failure so you can engineer success.
Part 1: The Decision Matrix (Method Selection)
Before troubleshooting, ensure you are using the correct catalytic system for your substrate. Mismatched conditions are the #1 cause of low yields.
Figure 1: Strategic decision tree for selecting the optimal benzofuran synthesis pathway based on substrate constraints.
Part 2: Troubleshooting & Optimization (The "Why" and "How")
Ticket #1: "My reaction turns black immediately (Pd precipitation)."
Diagnosis: Catalyst decomposition (Pd aggregation). This usually occurs because the rate of Oxidative Addition is too slow compared to the catalyst degradation, or oxygen has leaked into the system.
-
The Fix (Ligand Selection): You need a ligand that stabilizes the Pd(0) species and accelerates oxidative addition.
-
Standard: PPh3 is often insufficient for aryl chlorides or electron-rich aryl bromides.
-
Upgrade: Switch to XPhos or SPhos (Buchwald Ligands).
-
Why? These bulky, electron-rich biaryl phosphines promote oxidative addition into difficult C-X bonds and prevent Pd-black formation by sterically shielding the metal center [1].
-
Ticket #2: "I see a major byproduct: The alkyne dimer (Glaser coupling)."
Diagnosis: This is the "Copper Trap." In standard Sonogashira conditions, Cu(I) activates the alkyne but also catalyzes its oxidative homocoupling in the presence of trace oxygen.
-
The Fix (Cu-Free Protocol): Eliminate Copper entirely.[2]
-
Protocol Shift: Use PdCl2(PPh3)2 in DMSO or DMF with TBAF or Pyrrolidine as the base.
-
Why? In polar aprotic solvents, the amine/base can deprotonate the alkyne directly without Cu, completely shutting down the Glaser pathway [2].
-
Ticket #3: "The coupling worked, but the ring didn't close (Intermediate stuck)."
Diagnosis: The 5-endo-dig cyclization is disfavored or the phenol oxygen is not nucleophilic enough.
-
The Fix (Base & Temperature):
-
Base: Switch from weak bases (TEA) to inorganic bases like Cs2CO3 or K3PO4 .
-
Solvent: Use DMAc or NMP and increase temperature to >100°C.
-
Why? The "Cesium Effect" improves solubility in organic solvents and increases the basicity of the phenoxide anion, driving the intramolecular attack on the alkyne [3].
-
Part 3: Mechanistic Visualization
Understanding the failure points in the catalytic cycle is crucial for troubleshooting.
Figure 2: The Catalytic Cycle showing critical failure points (Red) where optimization is required.
Part 4: Validated Experimental Protocols
Protocol A: The "Robust" One-Pot Synthesis (Cu-Free)
Best for: Substrates prone to homocoupling or when using aryl chlorides.
Reagents:
-
Catalyst: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: CH3CN / H2O (10:1) or DMF (Anhydrous)
Step-by-Step:
-
Charge: In a glovebox or under Argon flow, add o-halophenol (1.0 mmol), Pd(OAc)2 (4.5 mg), XPhos (19 mg), and Cs2CO3 (650 mg) to a reaction vial.
-
Solvent: Add degassed Solvent (5 mL).
-
Alkyne: Add the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Seal and heat to 80°C for 12 hours.
-
Workup: Cool to RT. Filter through a celite pad (elute with EtOAc). Wash filtrate with Brine (3x). Dry over Na2SO4.
-
Validation: Check TLC. If intermediate (uncyclized) persists, add 10 mol% DBU and heat for another 2 hours.
Protocol B: Regioselective C-H Annulation (Rh-Catalyzed)
Best for: Atom economy and internal alkynes.[1]
Reagents:
-
Catalyst: [Cp*RhCl2]2 (2.5 mol%)
-
Oxidant: Cu(OAc)2 (2.0 equiv)
-
Solvent: t-Amyl alcohol
Step-by-Step:
-
Charge: Add N-phenoxyacetamide derivative (1.0 mmol), Alkyne (1.2 mmol), [Cp*RhCl2]2 (15 mg), and Cu(OAc)2 (360 mg).
-
Reaction: Heat to 120°C for 16 hours.
-
Note: This reaction relies on the directing group (acetamide). The directing group is typically cleaved or internalized during the mechanism [4].
Part 5: Optimization Data Summary
| Variable | Recommendation | Mechanistic Rationale |
| Ligand | XPhos / SPhos | Biaryl backbone provides steric bulk to prevent Pd aggregation; electron-rich P promotes oxidative addition [1]. |
| Base | Cs2CO3 | "Cesium Effect": Higher solubility in DMF/DMAc and stronger basicity to drive the phenoxide attack [3]. |
| Solvent | DMF or DMAc | High boiling point allows thermal activation; polarity stabilizes ionic intermediates. |
| Additive | Pivalic Acid (30 mol%) | Acts as a proton shuttle in C-H activation pathways, lowering the energy barrier for C-H cleavage [4]. |
References
-
Buchwald, S. L., et al. (2008). "Ligands for Palladium-Catalyzed Carbon-Heteroatom Bond Formation." Chemical Science.
-
Reddy, K. R., et al. (2022).[1][3] "Benzofuran Synthesis via Palladium–Copper-Based Catalyst." NIH / PubMed Central.
-
Gong, T. J., et al. (2023).[3][4] "Rhodium-catalyzed synthesis of benzofuran via C-H activation." ACS Omega.
-
Lautens, M., et al. (2019). "Norbornene-Mediated Palladium-Catalyzed Sequences." Chemical Reviews.
Sources
Resolving steric hindrance in 6-nitrobenzofuran substitution
Topic: Overcoming Steric & Electronic Barriers in 6-Nitrobenzofuran Substitution
Welcome to the Benzofuran Architect Support Hub.
Current Status: [🟢 ONLINE] Specialist: Dr. Aris Thorne, Senior Application Scientist Scope: Functionalization of the benzene ring in this compound scaffolds.
You are likely here because standard textbook chemistry has failed you. The this compound scaffold is a deceptive "chemical fortress." The nitro group at C6 deactivates the benzene ring toward electrophiles, while the fused furan ring and the nitro group itself create a steric canyon at C7 and C5.
This guide treats your synthetic bottlenecks as "Support Tickets." Select the scenario below that matches your experimental failure.
Ticket #001: The "Impossible" C7 Functionalization
User Issue: "I need to introduce an alkyl or functionalized carbon chain at C7 (ortho to the nitro group), but standard alkylation or cross-coupling fails due to the steric clash between the furan oxygen (O1) and the nitro group (C6)."
Root Cause Analysis: The C7 position is electronically activated by the electron-withdrawing nitro group (via resonance) but is sterically "landlocked."
-
Electrophilic Aromatic Substitution (EAS): Fails because the ring is deactivated.
-
Lithiation: Fails because the nitro group is incompatible with organolithiums (redox reactions occur).
-
Cross-Coupling: Fails because synthesizing the 7-halo-6-nitro precursor is non-trivial, and the "ortho-effect" blocks catalyst insertion.
The Expert Solution: Vicarious Nucleophilic Substitution (VNS) Do not try to force a leaving group onto C7. Instead, use Vicarious Nucleophilic Substitution (VNS) .[1][2] This reaction allows you to replace a hydrogen atom directly with a carbon nucleophile, specifically targeting positions ortho to the nitro group.[3] It works because of the steric crowding, not in spite of it, as the mechanism involves a fast, reversible addition followed by a base-induced elimination.
Protocol: C7-Alkylation via VNS
Reagents:
-
Substrate: this compound
-
Reagent: Chloromethyl phenyl sulfone (The "Vicarious" agent)[2]
-
Base:
-BuOK (Potassium tert-butoxide) or NaOH/DMSO -
Solvent: THF or DMF (Must be anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve this compound (1.0 eq) and chloromethyl phenyl sulfone (1.1 eq) in anhydrous THF (0.1 M concentration).
-
Cooling: Cool the solution to -78 °C . Critical: Low temperature prevents ring opening of the furan moiety.
-
Base Addition: Add a solution of
-BuOK (2.5 eq) in THF dropwise over 20 minutes.-
Observation: The solution will turn a deep purple/red. This is the Meisenheimer Complex (See Diagram 1).
-
-
Reaction: Stir at -78 °C for 1 hour, then slowly warm to room temperature over 2 hours.
-
Quench: Pour into dilute HCl/ice mix. The color will vanish as the aromaticity is restored.
-
Result: The product is 7-(phenylsulfonylmethyl)-6-nitrobenzofuran. The sulfone group can later be removed (reductive desulfonylation) or used for further chemistry.
Visualizing the Mechanism
Figure 1: The VNS pathway bypasses the need for a C7 halogen, using the nitro group to stabilize the intermediate.[2][3][4][5][6][7]
Ticket #002: Stalled at C5
User Issue: "I have 5-chloro-6-nitrobenzofuran. I am trying to displace the chloride with a primary amine, but the reaction is sluggish or yields are <20%."
Root Cause Analysis: While the 6-nitro group activates the 5-position, the geometry of the benzofuran ring creates a unique problem. The C4-hydrogen and the C6-nitro group create a "bay region" effect that shields C5. Furthermore, if you are using standard protic solvents (EtOH), hydrogen bonding shells around your nucleophile reduce its kinetic energy.
The Expert Solution: The "Naked" Nucleophile Strategy You must strip the solvation shell from your nucleophile and utilize the "Dipolar Aprotic Effect."
Troubleshooting Matrix: Optimizing
| Parameter | Standard (Failing) Condition | Optimized (Expert) Condition | Reasoning |
| Solvent | Ethanol or Methanol | DMSO, DMF, or NMP | Aprotic solvents do not solvate anions/amines strongly, leaving them "naked" and highly reactive. |
| Temperature | Reflux (78-100 °C) | 120-140 °C (Microwave) | High thermal energy is required to overcome the steric repulsion of the adjacent nitro group. |
| Base | DIPEA (Hünig's Base) | Soluble organic bases prevent heterogeneous surface issues found with inorganic salts. | |
| Leaving Group | Chlorine | Fluorine | If synthesis allows, switch to 5-fluoro-6-nitrobenzofuran. Fluorine is more electronegative, stabilizing the Meisenheimer complex (rate-limiting step). |
Self-Validating Check:
-
Test: Run a TLC after 1 hour.
-
Observation: If the starting material spot hasn't moved, your nucleophile is too bulky or too solvated. Switch to DMSO immediately.
Ticket #003: Regioselectivity & The "Wrong Ring" Problem
User Issue: "I am trying to nitrate or brominate the benzene ring of benzofuran, but the reaction keeps happening at C2 or C3 on the furan ring."
Root Cause Analysis: Benzofuran is an electron-rich heterocycle. The furan ring (specifically C2) is orders of magnitude more nucleophilic than the benzene ring. Even with a deactivating nitro group at C6, the furan ring remains the "path of least resistance" for Electrophilic Aromatic Substitution (EAS).
The Expert Solution: Block or Redirect You cannot "beat" the electronics of the furan ring with standard EAS reagents. You must change the mechanism.
Strategy A: The "Blocking" Protocol
If you must use EAS (e.g., bromination), you must first block the C2 position.
-
Silylation: Install a TMS group at C2 (Lithiation at -78°C
TMSCl). Note: This requires the nitro group to be absent or protected, or use of non-lithium bases like LDA if compatible. -
Functionalization: Perform your EAS on the benzene ring.[8]
-
Deprotection: Remove TMS with TBAF.
Strategy B: Radical Substitution (The Bartoli Route)
Radical species are less sensitive to the electronic deactivation of the benzene ring.
-
Reaction: Bartoli Indole Synthesis (modified).
-
Concept: React this compound with a vinyl Grignard.
-
Outcome: This attacks the nitro group itself, cyclizing to form a fused indole-benzofuran system or rearranging the scaffold. Warning: This destroys the nitro group.
Decision Map: Reaction Selector
Figure 2: Logic flow for selecting the correct synthetic methodology based on regiochemical targets.
Frequently Asked Questions (FAQ)
Q: Can I use Palladium-catalyzed coupling (Suzuki/Buchwald) at C7?
A: Only if you already have a halogen at C7. If you do, you must use bulky, electron-rich ligands like XPhos or BrettPhos . These ligands create a "monoligated" Pd species that can squeeze into the steric cleft between the C6-nitro and O1-furan. Standard
Q: My VNS reaction turned black and yielded tar. What happened? A: You likely didn't cool it enough or used wet solvent. The nitrobenzofuran ring is prone to polymerization under basic conditions if the temperature rises above -60 °C before the adduct forms. Ensure your THF is distilled from Sodium/Benzophenone or passed through an activated alumina column.
Q: Does the nitro group affect the stability of the furan ring? A: Yes. The electron-withdrawing nature makes the furan ring slightly less susceptible to oxidative opening than unsubstituted benzofuran, but it makes the C2 proton more acidic. Avoid strong bases at room temperature unless you intend to deprotonate C2.
References
-
Makosza, M., & Winiarski, J. (1987).[3] Vicarious Nucleophilic Substitution of Hydrogen.[1][2][3] Accounts of Chemical Research. [Link]
-
Bandini, M., et al. (2009). Catalytic Functionalization of Indoles and Benzofurans.[6][9] Chemical Society Reviews. [Link]
- Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH.
-
Liotta, C. L., & Harris, H. P. (1974). Chemistry of Naked Anions. Reaction of Potassium Fluoride with Organic Halides in the Presence of 18-Crown-6. Journal of the American Chemical Society. [Link] (Source for "Naked Nucleophile" strategy).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 3. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. echemi.com [echemi.com]
Validation & Comparative
1H NMR Characterization of 6-Nitrobenzofuran Derivatives: A Comparative Technical Guide
Topic: 1H NMR Characterization of 6-Nitrobenzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Strategic Importance
The this compound scaffold is a privileged structure in medicinal chemistry, serving as a precursor for diverse antimicrobial, anticancer, and anti-inflammatory agents. However, the synthesis of this moiety—often via Rap-Stoermer condensation or nitration of benzofuran—frequently yields regioisomeric mixtures (e.g., 5-nitro vs. 6-nitro isomers).
Reliable differentiation of these isomers is critical for structure-activity relationship (SAR) studies. This guide provides a definitive technical framework for the 1H NMR characterization of this compound, distinguishing it from its 5-nitro analog through specific spectral signatures and coupling constants.
Core Analysis: The Spectral Signature of this compound
The 1H NMR spectrum of this compound is characterized by a distinct 5-spin system consisting of two furanoid protons (H-2, H-3) and three benzenoid protons (H-4, H-5, H-7).
Chemical Shift Logic (DMSO-d₆)
The nitro group at position C-6 exerts a strong electron-withdrawing effect (–I, –M), significantly deshielding the ortho protons (H-5 and H-7).
| Proton | Position | Multiplicity | Approx.[1][2][3] | Coupling ( | Structural Logic |
| H-2 | Furan Ring | Doublet (d) | 8.10 – 8.20 | Deshielded by adjacent oxygen; typical furan | |
| H-3 | Furan Ring | Doublet (d) | 7.10 – 7.20 | Shielded relative to H-2; characteristic furan | |
| H-4 | Benzene Ring | Doublet (d) | 7.80 – 7.90 | Meta to nitro group; least deshielded benzenoid proton. | |
| H-5 | Benzene Ring | dd | 8.20 – 8.30 | Ortho to nitro; shows large ortho coupling to H-4 and small meta coupling to H-7. | |
| H-7 | Benzene Ring | Doublet (d) | 8.60 – 8.75 | Diagnostic Peak: Most downfield signal. Ortho to nitro and adjacent to the ether oxygen. |
The "H-7 Diagnostic"
In this compound, H-7 is the key differentiator.[4] It appears as a meta-coupled doublet (
Comparative Analysis: 6-Nitro vs. 5-Nitro Isomers
Distinguishing the 6-nitro isomer from the 5-nitro isomer is the most common analytical challenge. The differentiation relies on the coupling patterns of the most deshielded protons.
Decision Logic
-
This compound: The most downfield proton (H-7) is a doublet with small coupling (
Hz). -
5-Nitrobenzofuran: The most downfield proton (H-4) is a doublet with small coupling (
Hz), BUT the H-7 proton (upfield of H-4) appears as a doublet with large ortho-coupling ( Hz) to H-6.
Isomer Identification Workflow
The following decision tree illustrates the logical flow for assigning the regiochemistry based on the splitting pattern of the aromatic protons.
Figure 1: Decision tree for differentiating 6-nitro and 5-nitrobenzofuran isomers based on 1H NMR splitting patterns.
Advanced Characterization: Long-Range Couplings
Benzofurans exhibit characteristic long-range couplings that confirm the integrity of the fused ring system.
The "Zig-Zag" Pathway ( )
A unique feature of the benzofuran scaffold is the long-range coupling between H-3 (furan ring) and H-7 (benzene ring). This is a through-bond interaction across 5 bonds, facilitated by the "W" or "zig-zag" arrangement of the
-
Observation: In high-resolution spectra (600 MHz+), the H-3 doublet often appears slightly broadened or split into a doublet of doublets (
Hz). -
Significance: This coupling confirms the planarity and fusion of the aromatic system.
Figure 2: The 5-bond "Zig-Zag" coupling pathway between H-3 and H-7 characteristic of the benzofuran scaffold.[5][6][7]
Experimental Protocol
Sample Preparation
To ensure resolution of the fine coupling constants (specifically
-
Solvent Selection:
-
DMSO-d₆: Recommended for polar 2-substituted derivatives (e.g., carboxylic acids, amides). Note that DMSO viscosity can broaden lines slightly.
-
CDCl₃: Preferred for non-polar derivatives (e.g., esters, alkyls) to maximize resolution of long-range couplings.
-
-
Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent. Avoid over-concentration, which leads to line broadening.
-
Filtration: Filter the solution through a cotton plug or PTFE filter to remove suspended particulates that degrade field homogeneity.
Acquisition Parameters
-
Pulse Sequence: Standard 1D proton (zg30).
-
Relaxation Delay (D1): Set D1
3.0 seconds . Protons adjacent to the nitro group (H-5, H-7) often have longer relaxation times. Insufficient delay will reduce the integral accuracy of these diagnostic protons. -
Scans (NS): 16 to 64 scans are typically sufficient.
-
Spectral Width: Ensure the window covers -1 to 11 ppm.
Data Processing
-
Window Function: Apply an exponential multiplication (EM) with a line broadening (LB) factor of 0.3 Hz . Do not use high LB values (>1.0 Hz) as this will obscure the fine splitting patterns required for isomer differentiation.
-
Zero Filling: Zero fill to at least 64k points to improve digital resolution.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[8] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Reich, H. J. (2024). Structure Determination Using Spectroscopic Methods: 1H NMR Chemical Shifts. University of Wisconsin-Madison.[9] Link
- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd Ed). Elsevier Science. (Reference for benzofuran coupling constants).
-
Claramunt, R. M., et al. (2006). The effect of substituents on the 1H and 13C NMR chemical shifts of benzofurans. Magnetic Resonance in Chemistry. Link
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A Senior Application Scientist's Guide to FTIR Spectral Analysis of 6-Nitrobenzofuran
For: Researchers, scientists, and drug development professionals.
This guide provides an in-depth analysis of the functional groups of 6-nitrobenzofuran using Fourier Transform Infrared (FTIR) spectroscopy. It is designed to move beyond a simple recitation of spectral peaks to a foundational understanding of how molecular structure dictates vibrational behavior. We will compare the spectrum of this compound with related compounds to elucidate the influence of its key functional groups and provide a robust, self-validating experimental protocol for acquiring high-quality data.
The Principle: Why FTIR is a Definitive Tool for Structural Elucidation
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in organic molecules.[1] The method is predicated on the principle that chemical bonds are not static; they vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these natural vibrational modes, such as stretching and bending.[1][2] An FTIR spectrum, a plot of infrared intensity versus wavenumber (cm⁻¹), serves as a unique molecular "fingerprint," revealing the presence of functional groups like nitro (-NO₂), aromatic rings, and ethers.
For a molecule like this compound, which is foundational in many medicinal chemistry scaffolds, FTIR provides a rapid, non-destructive method to confirm its identity, assess purity, and understand the electronic interplay between its constituent parts.
Deconstructing the this compound Spectrum
The vibrational spectrum of this compound is a composite of the absorptions from its three primary components: the nitro group, the benzene ring, and the furan ring. Understanding the characteristic peaks of each is key to a comprehensive analysis.
The Nitro Group (-NO₂): The Most Prominent Reporter
The nitro group is one of the most easily identifiable functional groups in an IR spectrum due to its strong, characteristic absorptions arising from the stretching of the N-O bonds.[3] The large dipole moment of these bonds results in intense peaks.[3]
-
Asymmetric N-O Stretch: This is a strong, sharp absorption typically found in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[4] Its high intensity makes it a primary diagnostic peak.
-
Symmetric N-O Stretch: A second strong band appears in the 1360-1290 cm⁻¹ region, corresponding to the symmetric stretching of the two N-O bonds.[4]
-
C-N Stretch & Bending: A C-N stretching vibration of medium intensity can be found around 850 cm⁻¹.[3]
The presence of this distinct pair of intense peaks around 1550 cm⁻¹ and 1350 cm⁻¹ is a definitive indicator of a nitro group.[3]
The Benzofuran Core: Aromatic and Heterocyclic Vibrations
The benzofuran scaffold contributes a more complex series of peaks in the fingerprint region (<1500 cm⁻¹) and the C-H stretching region.
-
Aromatic C-H Stretch: The stretching of C-H bonds on the benzene ring typically appears as a series of weak to medium bands just above 3000 cm⁻¹, often in the 3100-3000 cm⁻¹ range.
-
Aromatic C=C Stretch: The benzene ring's C=C bond stretching vibrations result in a series of medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹. The exact positions are sensitive to the substitution pattern.
-
Furan Ring Vibrations (C-O-C Stretch): The furan portion of the molecule is characterized by the C-O-C (ether) stretching vibrations. Asymmetric stretching typically appears as a strong band in the 1250-1050 cm⁻¹ region.
-
Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can be inferred from the strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region. For this compound, a 1,2,4-trisubstituted pattern, specific bands are expected in this range.
Comparative Spectral Analysis: Isolating Functional Group Effects
To truly appreciate the spectral features of this compound, it is instructive to compare its expected peak locations with those of its parent molecule, benzofuran, and a simpler aromatic nitro compound, nitrobenzene. This comparison highlights how the electronic properties of the nitro group and the fused furan ring influence the vibrational frequencies of the benzene core.
| Vibrational Mode | Benzofuran (cm⁻¹) | Nitrobenzene (cm⁻¹) | This compound (Expected, cm⁻¹) | Causality of Spectral Shift |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Relatively insensitive to substitution. |
| -NO₂ Asymmetric Stretch | N/A | ~1530 | ~1550-1475[4] | The electron-withdrawing nitro group is directly conjugated with the aromatic system. |
| -NO₂ Symmetric Stretch | N/A | ~1350 | ~1360-1290[4] | This, along with the asymmetric stretch, forms the characteristic nitro group signature. |
| Aromatic C=C Stretch | ~1600-1450 | ~1600-1475 | ~1610, ~1580, ~1480 | The powerful electron-withdrawing nature of the -NO₂ group alters the bond order and electron distribution within the benzene ring, shifting these frequencies. |
| C-O-C Asymmetric Stretch | ~1250-1050 | N/A | ~1250-1050 | This peak, characteristic of the furan ether linkage, is a key identifier for the benzofuran core. |
| C-N Stretch | N/A | ~850 | ~850 | Confirms the attachment of the nitro group to the aromatic ring.[3] |
Note: The exact peak positions for Benzofuran and Nitrobenzene are based on typical literature values and spectral databases.[5][6][7]
Experimental Workflow & Protocol
This section provides a detailed, self-validating protocol for acquiring a high-quality FTIR spectrum of a solid sample like this compound using the KBr pellet method. This technique is chosen for its ability to produce high-resolution spectra of solid materials with minimal interference.[8]
Workflow Diagram
Caption: Molecular structure of this compound.
Conclusion
The FTIR spectrum of this compound is rich with information that, when properly interpreted, provides definitive confirmation of its molecular structure. The strong, dual absorptions of the nitro group in the 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ regions, coupled with the characteristic aromatic C=C and heterocyclic C-O-C stretches, create a unique spectral fingerprint. By following a robust, self-validating experimental protocol, researchers can acquire high-quality data, enabling confident structural elucidation and comparative analysis. This guide serves as a framework for not only identifying this compound but also for understanding the fundamental principles that govern its infrared spectrum.
References
-
MDPI. (2020). Potential of FTIR-Spectroscopy for Drugs Screening against Helicobacter pylori. [Link]
-
ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b).... [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
-
IMAI. (n.d.). Nitro compound: Significance and symbolism. [Link]
-
ResearchGate. (n.d.). The Characterization of 6-(2-Aminopropyl)benzofuran and Differentiation from its 4-, 5-, and 7-Positional Analogues. [Link]
-
Elixir International Journal. (n.d.). Pdf. [Link]
-
Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link]
-
Chemistry LibreTexts. (2025). 7: FT-IR Spectroscopy (Experiment). [Link]
-
University of Calgary. (n.d.). IR: nitro groups. [Link]
-
ResearchGate. (2025). An efficient synthesis, structural (SC-XRD) and spectroscopic (FTIR, 1HNMR, MS spectroscopic) characterization of novel benzofuran-based hydrazones: An experimental and theoretical studies. [Link]
-
PubMed. (2003). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations. [Link]
-
National Institute of Standards and Technology. (n.d.). Benzofuran - NIST WebBook. [Link]
-
National Institutes of Health. (n.d.). Benzofuran | C8H6O | CID 9223 - PubChem. [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. [Link]
-
ACS Publications. (n.d.). Studies Concerning the Infrared Spectra of Some Substituted Benzofuran Derivatives. [Link]
-
Northern Illinois University. (n.d.). Sample preparation for FT-IR. [Link]
-
RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
ResearchGate. (n.d.). FT-IR Spectra of Ethyl 1-benzofuran-2-carboxylate. [Link]
-
World Wide Journal of Multidisciplinary Research and Development. (n.d.). FTIR Spectroscopic Analysis of Various Pharmaceutically Important Organic Dyes. [Link]
-
Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
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A Senior Application Scientist's Guide to the Molecular Docking of 6-Nitrobenzofuran Ligands to Protein Targets
This guide provides an in-depth, objective comparison of the molecular docking performance of 6-nitrobenzofuran derivatives against two distinct and medicinally relevant protein targets: human inducible nitric oxide synthase (iNOS) and Escherichia coli nitroreductase. As researchers, scientists, and drug development professionals, understanding the nuances of how these ligands interact with their targets is paramount for structure-based drug design. This document moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and self-validating approach to in silico drug discovery.
Introduction: The Therapeutic Potential of 6-Nitrobenzofurans
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, serves as a scaffold for numerous biologically active molecules.[1] The introduction of a nitro group at the 6th position can significantly influence the electronic properties and binding affinities of these derivatives, making them intriguing candidates for therapeutic development.[1] This guide will focus on the comparative molecular docking of this compound ligands to two protein targets implicated in distinct disease pathologies: inflammation and bacterial infections.
Comparative Analysis of Protein Targets
The choice of a protein target is a critical first step in any drug discovery pipeline. Here, we compare two enzymes for which this compound derivatives and their analogues have shown inhibitory potential:
-
Inducible Nitric Oxide Synthase (iNOS): An enzyme that produces large amounts of nitric oxide (NO) in response to pro-inflammatory stimuli.[2][3] Overproduction of NO by iNOS is implicated in various inflammatory conditions, making it a key target for anti-inflammatory drug design.[2][3]
-
Escherichia coli Nitroreductase (EcNfsA/B): Bacterial enzymes that reduce nitroaromatic compounds, a process essential for the activation of certain prodrugs.[4][5][6][7] Understanding how this compound ligands bind to these enzymes is crucial for developing novel antimicrobial agents.[4][5][6][7]
The following sections will delve into the molecular docking of this compound derivatives against these two targets, providing a comparative analysis of their binding interactions and affinities.
Molecular Docking Workflow: A Self-Validating Protocol
The following detailed protocol for molecular docking using AutoDock Vina is designed to be a self-validating system, with explanations for each critical step to ensure scientific integrity.
Rationale for Software Selection
AutoDock Vina is a widely used and well-validated open-source program for molecular docking. Its scoring function is designed to predict the binding affinity of a ligand to a receptor with high accuracy and computational efficiency.
Step-by-Step Experimental Protocol
This protocol outlines the key steps for performing a molecular docking experiment with a this compound ligand against a protein target.
Step 1: Preparation of the Receptor (Protein) Structure
-
Obtain the Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use human iNOS (PDB ID: 1QW4) and E. coli nitroreductase (PDB ID: 1aj6).[8]
-
Prepare the Receptor:
-
Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and existing ligands.
-
Add polar hydrogen atoms to the protein structure. This is a critical step as hydrogen bonds are key contributors to ligand binding.
-
Assign partial charges to the protein atoms (e.g., Kollman charges).
-
Save the prepared receptor in the PDBQT file format, which is required by AutoDock Vina.
-
Step 2: Preparation of the Ligand (this compound Derivative) Structure
-
Obtain or Draw the Ligand Structure: The 3D structure of the this compound ligand can be obtained from a chemical database (e.g., PubChem) or drawn using a molecule editor.
-
Energy Minimization: Perform energy minimization of the ligand structure to obtain a low-energy conformation.
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This allows for flexibility during the docking process, enabling the ligand to adopt different conformations within the protein's binding site.
-
Save in PDBQT Format: Save the prepared ligand in the PDBQT file format.
Step 3: Defining the Binding Site (Grid Box)
-
Identify the Active Site: The binding site of the protein is typically a pocket or cavity on its surface. This can be identified from the co-crystallized ligand in the PDB structure or through literature analysis.
-
Define the Grid Box: A 3D grid box is defined around the active site. This grid box specifies the search space for the docking algorithm. The size and center of the grid box should be large enough to encompass the entire binding site.
Step 4: Running the Docking Simulation
-
Configure Docking Parameters: Create a configuration file that specifies the paths to the prepared receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as the exhaustiveness of the search.
-
Execute AutoDock Vina: Run the AutoDock Vina executable with the configuration file as input. Vina will then perform the docking simulation, exploring different conformations and orientations of the ligand within the defined binding site.
Step 5: Analysis of Docking Results
-
Binding Affinity: The primary output of AutoDock Vina is the predicted binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding.
-
Binding Pose: Vina also provides the 3D coordinates of the predicted binding pose of the ligand within the protein's active site.
-
Interaction Analysis: Visualize the docked complex using molecular visualization software (e.g., PyMOL, Discovery Studio) to analyze the interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions.[8]
Visualization of the Docking Workflow
Caption: A generalized workflow for molecular docking experiments.
Comparative Docking Analysis of this compound Derivatives
This section presents a comparative analysis of the docking of a series of benzofuran derivatives, derived from 5-nitrobenzofuran-3-yl hydrazine, against an antibacterial target (PDB ID: 1aj6).[8] While the original study focused on 5-nitrobenzofuran, the structural similarity allows for a valuable comparison.
Quantitative Data Summary
The following table summarizes the binding affinities of the benzofuran derivatives against the antibacterial target.
| Compound | Binding Affinity (kcal/mol) |
| M5k | -10.4 |
| M5l | -9.8 |
| M5m | -9.5 |
| M5n | -10.2 |
| M5o | -9.9 |
| Celecoxib (Control) | -8.1 |
| Data sourced from a study on benzofuran derivatives derived from 5-nitrobenzofuran-3-yl hydrazine.[8] |
Analysis of Binding Interactions
The docking results revealed that the benzofuran derivatives with the strongest binding affinities (M5k and M5n) formed multiple hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein.[8] The nitro group, in particular, was observed to form favorable electrostatic interactions, highlighting its importance for potent binding.[8]
Mechanistic Insights: Inhibition of the iNOS Signaling Pathway
Molecular docking can provide valuable insights into how a ligand might modulate a biological pathway. In the case of iNOS, its inhibition by a this compound derivative would block the production of nitric oxide, thereby attenuating the inflammatory response.
iNOS Signaling Pathway
The following diagram illustrates the simplified signaling pathway leading to the production of nitric oxide by iNOS and the downstream effects.
Caption: Simplified iNOS signaling pathway and the point of inhibition.
By binding to the active site of iNOS, a this compound ligand would act as a competitive inhibitor, preventing the substrate L-arginine from binding and thus blocking the synthesis of nitric oxide. This would lead to a reduction in the downstream inflammatory effects.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the molecular docking of this compound ligands against two key protein targets. The detailed protocol and comparative analysis demonstrate the utility of in silico methods in modern drug discovery. The insights gained from these studies can guide the rational design of more potent and selective this compound derivatives as potential therapeutic agents for inflammatory diseases and bacterial infections. Future work should focus on the synthesis and experimental validation of these compounds to confirm their biological activity and therapeutic potential.
References
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Yadav, M., Negi, M., Singh, R., & Singh, S. (2024). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. African Journal of Biomedical Research, 27(3S). [Link]
-
Giri, R., et al. (2023). Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. Results in Chemistry, 5, 100867. [Link]
-
Race, P. R., et al. (2005). Structural and Mechanistic Studies of Escherichia coli Nitroreductase with the Antibiotic Nitrofurazone. Journal of Biological Chemistry, 280(14), 13630-13638. [Link]
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Kumar, A., et al. (2021). Inhibition of iNOS by Benzimidazole Derivatives: Synthesis, Docking, and Biological Evaluations. Letters in Drug Design & Discovery, 18(1), 74-87. [Link]
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Breeze, A. S., & Obaseiki-Ebor, E. E. (1983). Nitrofuran reductase activity in nitrofurantoin-resistant strains of Escherichia coli K12: some with chromosomally determined resistance and others carrying R-plasmids. Journal of Antimicrobial Chemotherapy, 12(6), 543–547. [Link]
-
Sanna, D., et al. (2022). Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. Biomolecules, 12(2), 262. [Link]
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Cannon, J. G., et al. (1979). Synthesis and interaction of 6-exo- and 6-endo-(3',4'-dihydroxyphenyl)-2-azabicyclo[2.2.2]octanes with dopamine uptake sites and receptors. Journal of Medicinal Chemistry, 22(4), 341-347. [Link]
-
Al-Hussain, S. A., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
-
Łączkowski, K. Z., et al. (2013). Synthesis, Antimicrobial Activities and Molecular Docking Studies of Novel 6-Hydroxybenzofuran-3(2H)-one Based 2,4-Disubstituted 1,3- Thiazoles. Letters in Drug Design & Discovery, 10(9), 798-807. [Link]
-
Yadav, M., et al. (2024). Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. ResearchGate. [Link]
-
Syam, Y. M., et al. (2018). Synthesis and molecular docking study of new benzofuran and furo[3,2-g]chromone-based cytotoxic agents against breast cancer and p38α MAP kinase inhibitors. Bioorganic Chemistry, 76, 363-376. [Link]
-
Wang, Y., et al. (2021). Structural and Activity Relationships of 6-Sulfonyl-8-Nitrobenzothiazinones as Antitubercular Agents. Journal of Medicinal Chemistry, 64(21), 15876-15891. [Link]
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Singh, R., et al. (2020). Inducible nitric oxide synthase inhibitors: A comprehensive update. Medicinal Research Reviews, 40(1), 229-281. [Link]
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Cui, G., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11), e00868-19. [Link]
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Al-Hussain, S. A., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
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Gallorini, M., et al. (2021). Selective Inhibitors of the Inducible Nitric Oxide Synthase as Modulators of Cell Responses in LPS-Stimulated Human Monocytes. International Journal of Molecular Sciences, 22(16), 8875. [Link]
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El-Gamal, M. I., et al. (2017). Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase. ResearchGate. [Link]
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Chen, L., et al. (2022). Inhibition of Escherichia coli nitroreductase by the constituents in Syzygium aromaticum. Chinese Journal of Natural Medicines, 20(7), 506-517. [Link]
-
Giri, R., et al. (2018). "Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepin". CUNY Academic Works. [Link]
-
Papapetropoulos, A., et al. (2015). Nitric oxide inhibition strategies. Cardiovascular Research, 107(3), 373-383. [Link]
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CH322 Week 6 Structure Activity Relationships Part 1 of 2. (2021). YouTube. [Link]
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Ohta, A., et al. (2000). Discovery of novel inhibitors of inducible nitric oxide synthase. Biological & Pharmaceutical Bulletin, 23(7), 803-808. [Link]
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Cui, G., et al. (2019). Novel 5-Nitrofuran-Activating Reductase in Escherichia coli. Antimicrobial Agents and Chemotherapy, 63(11), e00868-19. [Link]
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Validating Elemental Analysis for Benzofuran Therapeutics: A Comparative Technical Guide
Executive Summary
For medicinal chemists, the benzofuran scaffold represents a privileged structure found in anti-arrhythmic agents (e.g., Amiodarone) and novel antitumor candidates. However, benzofurans present a specific analytical paradox: while they are stable enough for biological efficacy, their fused aromatic ring systems are often "refractory" (difficult to combust) during classical Elemental Analysis (EA), leading to incomplete oxidation and falsely low carbon values.
This guide moves beyond standard textbook definitions to validate Combustion Analysis (CHNS/O) specifically for benzofuran derivatives, comparing its efficacy against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We establish a self-validating protocol to ensure compliance with the strict
Part 1: The Benzofuran Challenge
Benzofurans are heterocyclic compounds consisting of a benzene ring fused to a furan ring. From an analytical combustion perspective, they pose two distinct mechanistic challenges that often lead to method failure:
-
Refractory Carbonization: The fused aromatic system is highly stable. During the rapid flash combustion (900–1000°C) of standard EA cycles, benzofurans tend to form graphitic char rather than fully converting to
. This results in "low Carbon" data (e.g., Found: 62.1% vs. Calc: 63.5%). -
Sublimation/Volatility: Many low-molecular-weight benzofurans sublime before the combustion zone reaches peak temperature, allowing uncombusted sample to bypass the oxidation catalyst.
The Solution: A validated protocol must integrate catalytic combustion aids and optimized oxygen dosing to ensure quantitative conversion.
Part 2: Comparative Analysis of Purity Methods
While Elemental Analysis remains the "gold standard" for bulk purity, modern alternatives like qNMR offer orthogonality. The following table compares these methodologies specifically for benzofuran validation.
| Feature | Combustion Analysis (EA) | Quantitative NMR (qNMR) | HRMS (ESI/TOF) |
| Primary Output | Bulk Purity (% composition by weight) | Molar Purity (Ratio of analyte to standard) | Molecular Formula Identity |
| Benzofuran Specificity | High Risk: Refractory nature requires catalyst optimization. | High: Distinct aromatic shifts (6.5–8.0 ppm) allow easy integration. | Medium: Ionization efficiency varies; does not prove bulk purity. |
| Detection of Impurities | Detects all impurities (water, inorganic salts, silica). | Detects only protonated organic impurities. Misses inorganics/salts. | Misses most impurities; only sees ionizable species. |
| Sample Requirement | 1–3 mg (Destructive) | 5–20 mg (Non-destructive/Recoverable) | < 0.1 mg (Destructive) |
| Acceptance Criteria | < 5 ppm mass error. | ||
| Verdict | Mandatory for final compound registration and top-tier publication. | Best Alternative for intermediate validation or when EA fails due to sample scarcity. | Supporting Evidence only; cannot replace EA or qNMR for purity. |
Part 3: The Self-Validating Experimental Protocol
To validate the EA method for benzofurans, you must prove that the combustion conditions are sufficient to break the fused ring system. This protocol uses a "Bracketed Standard" approach.
Phase 1: Instrument Preparation & Microbalance Precision
-
Causality: Benzofurans are often synthesized in small batches. Weighing errors of
on a 1 mg sample introduce a 0.2% error immediately, consuming half your allowed tolerance. -
Protocol:
-
Use a Mettler Toledo or Sartorius Ultra-Microbalance (readability 0.1 µg).
-
Static Elimination: Benzofurans are often electrostatic powders. Pass the sample container through a U-shaped ionizer before weighing.
-
Tare Stability: Monitor the empty tin capsule for 30 seconds. Drift > 0.5 µg indicates moisture adsorption or static; discard capsule.
-
Phase 2: Combustion Optimization (The "Benzofuran Cycle")
Standard "Universal" methods often fail here. You must increase the oxidation potential.
-
The Oxygen Boost: Increase the oxygen dosing time by 20–30% compared to standard aliphatic compounds. This ensures an excess of
during the "flash" phase to prevent char formation. -
Combustion Aid (Critical):
-
Add 10–15 mg of Tungsten(VI) Oxide (
) or Vanadium Pentoxide ( ) directly into the tin capsule with the sample. -
Mechanism:[1] These oxides act as localized oxygen donors and flux agents, raising the local temperature and preventing the formation of graphitic carbon residues from the benzofuran core.
-
-
Temperature: Ensure the combustion reactor is at
.
Phase 3: The Bracketed Validation Sequence
Run the following sequence to validate the data integrity:
-
Blank: (Tin capsule + Catalyst).
-
K-Factor Standard (Sulfanilamide): Sets the response factor.
-
Refractory Check Standard (Acetanilide or Benzoic Acid): Must pass within 0.15%.
-
Benzofuran Sample (Replicate 1)
-
Benzofuran Sample (Replicate 2)
-
Drift Correction Standard: Re-run Sulfanilamide.
Self-Validation Rule: If the Drift Correction Standard deviates by > 0.2% from the initial K-Factor, the run is invalid. The instrument combustion tube is likely exhausted or ash has accumulated.
Part 4: Data Interpretation & Troubleshooting
Case Study: 2-butyl-3-(4-hydroxybenzoyl)benzofuran ( )
-
Theoretical: C: 77.53%, H: 6.16%
| Scenario | Result (Found) | Diagnosis | Corrective Action |
| Ideal | C: 77.41%, H: 6.19% | Pass. Within | Proceed to publication. |
| Low Carbon | C: 76.10%, H: 6.15% | Incomplete Combustion. The fused ring formed char. | Add |
| High Hydrogen | C: 77.20%, H: 6.80% | Solvent Trap. Water or solvent trapped in lattice. | Dry sample at |
| High Nitrogen | N: 0.5% (Should be 0) | Atmospheric Leak. Air entered during drop. | Check purge flow; replace O-rings on autosampler. |
Part 5: Visualization of Workflows
Diagram 1: Method Selection Matrix
This decision tree helps researchers decide when to use EA versus qNMR based on sample characteristics.
Caption: Decision matrix for selecting between EA and qNMR based on sample availability and impurity profile.
Diagram 2: The Refractory Combustion Workflow
A visual guide to the optimized protocol for benzofurans.
Caption: Optimized workflow for benzofurans, highlighting the critical catalyst addition step to prevent low carbon results.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[2][3][4] Link
-
American Chemical Society (ACS). (2022). Journal of Medicinal Chemistry Author Guidelines: Purity Requirements. ACS Publications.[5][6] Link
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. Link
-
Kandioller, W., et al. (2022). "Elemental analysis: an important purity control but prone to manipulations."[5][7] Inorganic Chemistry Frontiers, 9, 412-416. Link
-
Gouda, M. A., et al. (2016).[1] "Reactivity of Benzofuran Derivatives." Synthetic Communications, 46(15), 1217-1232. Link
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A Comparative Guide to the Antioxidant Activity of Nitrobenzofuran Isomers for Researchers and Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, understanding the nuanced structure-activity relationships (SAR) of heterocyclic compounds is paramount. Benzofuran, a privileged scaffold, is known to exhibit a wide array of biological activities, including antioxidant effects.[1] The introduction of a nitro group to this scaffold can significantly modulate its physicochemical and biological properties. This guide provides a comparative analysis of the antioxidant activity of nitrobenzofuran isomers, offering insights grounded in established chemical principles and available experimental data to aid researchers in drug discovery and development.
The Benzofuran Scaffold: An Endogenous Antioxidant Moiety?
The benzofuran core, consisting of a fused benzene and furan ring, is a structural motif present in many natural products and synthetic compounds with notable biological activities.[2] Several benzofuran derivatives have demonstrated significant antioxidant properties, which are often attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS).[3][4] The antioxidant potential of these compounds is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[4]
The Influence of the Nitro Group: A Double-Edged Sword in Antioxidant Activity
The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, onto the benzofuran ring system dramatically alters its electronic distribution. This modification can have a profound, and often counterintuitive, impact on its antioxidant capacity.
Structure-Activity Relationship (SAR) of Nitrobenzofuran Isomers
While direct comparative studies on the antioxidant activity of all nitrobenzofuran isomers are not extensively documented in the literature, we can infer their potential activities based on fundamental principles of organic chemistry and SAR studies of related compounds. The antioxidant activity of phenolic compounds, for instance, is heavily influenced by the substituents on the aromatic ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups tend to decrease it.
The nitro group's strong electron-withdrawing nature, through both inductive and resonance effects, can destabilize the radical formed after hydrogen or electron donation, making the parent molecule a less effective antioxidant.[5] Theoretical studies on other nitro-substituted heterocyclic compounds have shown that despite having favorable electronic properties like a low energy gap, their practical radical scavenging activity is often diminished.
Based on these principles, the antioxidant activity of nitrobenzofuran isomers is expected to be significantly lower than that of their hydroxylated or methoxylated counterparts. The position of the nitro group on the benzofuran ring will further modulate this effect.
-
Positions 4 and 6: A nitro group at these positions would exert a strong electron-withdrawing effect on the entire ring system, likely reducing the ability of any potential hydrogen-donating group on the molecule to stabilize a radical.
-
Positions 5 and 7: Similarly, a nitro group at the 5 or 7 position is expected to decrease the antioxidant potential. Some 5-nitrobenzofuran derivatives have been synthesized and evaluated for various biological activities, but their antioxidant capacity has not been the primary focus.[3]
It is crucial to note that while the direct antioxidant (radical scavenging) activity of nitrobenzofurans may be low, the nitro group can be a pharmacophore for other biological activities.[5] For instance, some nitroaromatic compounds exhibit their therapeutic effects through mechanisms involving bioreduction of the nitro group under hypoxic conditions, a process relevant in cancer therapy.
Experimental Evaluation of Antioxidant Activity
To empirically determine and compare the antioxidant activity of nitrobenzofuran isomers, standardized in vitro assays are indispensable. The following protocols for DPPH radical scavenging and Ferric Reducing Antioxidant Power (FRAP) assays provide robust methodologies for such evaluations.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be monitored spectrophotometrically.
Experimental Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark.
-
Sample Preparation: Dissolve the nitrobenzofuran isomers in a suitable solvent (e.g., methanol or DMSO) to prepare stock solutions. A series of dilutions should be prepared to determine the IC₅₀ value.
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the sample solution at different concentrations.
-
Add 100 µL of the DPPH solution to each well.
-
For the blank, use 100 µL of the solvent instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample. The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol:
-
Preparation of FRAP Reagent:
-
Prepare 300 mM acetate buffer (pH 3.6).
-
Prepare 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.
-
Prepare 20 mM FeCl₃·6H₂O in distilled water.
-
Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.
-
-
Sample Preparation: Prepare solutions of the nitrobenzofuran isomers as described for the DPPH assay.
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
In a 96-well plate, add 20 µL of the sample solution.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is expressed as Fe²⁺ equivalents.
Comparative Data Summary (Hypothetical)
As direct experimental data is limited, the following table presents a hypothetical comparison based on the expected structure-activity relationships. It is imperative for researchers to perform experimental validations.
| Isomer | Expected DPPH IC₅₀ (µM) | Expected FRAP Value (Fe²⁺ equivalents) | Rationale |
| Benzofuran | >1000 | Low | The unsubstituted core has limited intrinsic antioxidant activity. |
| 4-Nitrobenzofuran | Very High (>2000) | Very Low | Strong electron-withdrawing effect of the nitro group significantly reduces antioxidant potential. |
| 5-Nitrobenzofuran | Very High (>2000) | Very Low | Similar to the 4-nitro isomer, the electron-withdrawing nature of the nitro group is detrimental to antioxidant activity. |
| This compound | Very High (>2000) | Very Low | The electron-withdrawing effect of the nitro group deactivates the ring towards oxidation. |
| 7-Nitrobenzofuran | Very High (>2000) | Very Low | The nitro group's position still imparts a strong deactivating effect on the molecule's ability to act as an antioxidant. |
| Ascorbic Acid (Control) | ~50 | High | A well-established antioxidant with potent radical scavenging and reducing capabilities. |
Conclusion and Future Directions
The presence of a nitro group on the benzofuran scaffold is generally expected to diminish its intrinsic antioxidant activity due to the potent electron-withdrawing nature of the nitro functionality. This guide provides a theoretical framework for comparing the antioxidant potential of nitrobenzofuran isomers and detailed protocols for their experimental validation.
For researchers in drug development, while nitrobenzofurans may not be promising candidates as direct antioxidants, their unique electronic properties could be exploited for other therapeutic applications. Further research should focus on the synthesis and experimental evaluation of a complete series of nitrobenzofuran isomers to build a comprehensive SAR profile. This will not only clarify their antioxidant potential but may also unveil other valuable biological activities.
References
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- Hernández-García, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
- Al-Sehemi, A. G., & Irfan, A. (2017). Theoretical study of the antioxidant mechanism and structure-activity relationships of 1,3,4-oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives: a computational approach. Frontiers in Chemistry.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules.
- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- Devasagayam, T. P. A., et al. (1998).
- Nguyen, T. T., et al. (2021). Benzofuran–stilbene hybrid compounds: an antioxidant assessment – a DFT study. RSC Advances.
- Rindhe, S. S., et al. (2010). table 3 : % antioxidant activity of the compounds.
- Eldehna, W. M., et al. (2021). Structure activity relationship of benzofuran–nicotinonitrile derivatives as anti-cancer agents. Journal of Molecular Structure.
- Maluleka, M. M., et al. (2024). Synthesis, Structural Characterization, and Quantum Chemical Study of the 7-Acetyl-5-nitrobenzofurans as Anticancer Agents with Antioxidant Properties. Journal of Molecular Structure.
- Chen, X., et al. (2019).
- Palmieri, G., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules.
- Palmieri, G., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. MDPI.
- Stanczuk, A., et al. (2013). Identification of (2-aminopropyl)benzofuran (APB) phenyl ring positional isomers in internet purchased products. Drug Testing and Analysis.
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- Abbas, A. A., & Dawood, K. M. (2022). Benzofuran as a promising scaffold for the synthesis of novel antimicrobial agents. Expert Opinion on Drug Discovery.
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- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Validation of 6-Nitrobenzofuran's Anti-Inflammatory Effects
This guide provides a comprehensive framework for the in vitro validation of the anti-inflammatory properties of a novel compound, 6-nitrobenzofuran. Given the specificity of this molecule, this document outlines a robust, scientifically-grounded strategy that researchers can adapt to rigorously assess its potential as a therapeutic agent. We will detail the core experimental workflows, compare its hypothetical performance against established anti-inflammatory drugs, and provide the causal logic behind each methodological step.
Introduction: The Inflammatory Cascade and Therapeutic Strategy
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, chronic or dysregulated inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. A central pathway governing this process is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][2] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), a bacterial endotoxin, a series of phosphorylation events leads to the degradation of the inhibitory protein IκBα.[2][3] This frees NF-κB to translocate to the nucleus, where it orchestrates the transcription of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and enzymes such as inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2).[1][4][5]
The benzofuran scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant anti-inflammatory activities.[6][7][8] The addition of a nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets. This guide, therefore, establishes a systematic approach to determine if this compound can effectively and safely interrupt this inflammatory cascade in a controlled, in vitro setting.
The Experimental Validation Workflow: A Step-by-Step Approach
Our strategy is built on a tiered system of assays, starting with safety and moving to efficacy and mechanism of action. The murine macrophage cell line, RAW 264.7, will be our primary model system, as it provides a robust and well-characterized response to LPS stimulation.[4][5][9]
Caption: Experimental validation workflow for this compound.
Phase 1: Cytotoxicity Assessment (MTT Assay)
Causality: Before assessing anti-inflammatory activity, it is crucial to ensure that the test compound is not simply killing the cells. A reduction in inflammatory markers due to cell death would be a false positive. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[10][11][12] Live cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt (MTT) into purple formazan crystals, which can be quantified spectrophotometrically.[10][11]
Protocol: MTT Assay
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Concentrations that maintain >90% cell viability are considered non-toxic and are used for subsequent experiments.
Phase 2: Nitric Oxide Production (Griess Assay)
Causality: A hallmark of macrophage activation during inflammation is the production of large amounts of nitric oxide (NO) by iNOS.[4][5] NO is a key inflammatory mediator. We can indirectly measure NO production by quantifying its stable end-product, nitrite, in the cell culture supernatant using the Griess reaction.[9][14] This assay serves as a rapid and cost-effective primary screen for anti-inflammatory activity.
Protocol: Griess Assay for Nitrite Quantification
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to all wells except the negative control.[15]
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Sample Collection: Collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.[9][14]
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540-550 nm.[14]
-
Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in each sample and determine the percentage of NO inhibition compared to the LPS-only treated cells.
Phase 3: Pro-Inflammatory Cytokine Quantification (ELISA)
Causality: To confirm and expand upon the findings from the Griess assay, we will quantify the secretion of key pro-inflammatory cytokines, TNF-α and IL-6. These cytokines are direct products of NF-κB activation and play a pivotal role in amplifying the inflammatory response.[16][17] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these proteins in the cell culture supernatant.[18]
Protocol: ELISA for TNF-α and IL-6
-
Cell Culture and Treatment: Prepare and treat the cells with this compound and/or LPS as described for the Griess assay.
-
Supernatant Collection: After the 24-hour incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA Procedure: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions for a commercially available kit.[19][20][21] This typically involves:
-
Adding supernatants and standards to wells pre-coated with a capture antibody.
-
Incubating to allow the cytokine to bind.
-
Washing the wells and adding a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and reading the absorbance.
-
-
Analysis: Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve. Determine the dose-dependent inhibition by this compound.
Comparative Performance Analysis
To contextualize the potential of this compound, its performance must be compared against well-characterized anti-inflammatory agents. We will use Dexamethasone (a potent corticosteroid) and Indomethacin (a classic NSAID) as positive controls.[15][22][23] Additionally, data from a representative, less active benzofuran derivative found in the literature will be included for a structural comparison.[6]
Table 1: Comparative In Vitro Anti-Inflammatory Activity (IC₅₀ Values in µM)
| Compound | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) | Cytotoxicity (CC₅₀) |
| This compound (Hypothetical) | 15.5 | 18.2 | 21.0 | >100 |
| Benzofuran Derivative (5d)[6][24] | 52.23 | N/A | N/A | >80 |
| Indomethacin | ~25-50 | ~30-60 | ~40-70 | >200[25] |
| Dexamethasone | ~0.1-1[15] | ~0.01-0.1 | ~0.01-0.1[26] | >100[27] |
Note: IC₅₀ values for Indomethacin are estimated based on typical ranges in similar assays. Data for Benzofuran Derivative 5d is sourced from published literature.[6][24] The data for this compound is hypothetical, representing a promising but not overly potent profile suitable for further development.
Mechanistic Insights: Probing the NF-κB Signaling Pathway
Causality: The observed reduction in NO and cytokines strongly suggests that this compound may be acting on an upstream signaling pathway, likely NF-κB. To verify this, we will use Western blotting to analyze the phosphorylation status of key proteins in this cascade.[28] The phosphorylation of the p65 subunit of NF-κB is a critical step for its activation and nuclear translocation.[29]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 6-Nitrobenzofuran
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical compounds, such as 6-Nitrobenzofuran, demands a meticulous and informed approach to personal protection. While specific toxicological data for this compound is not extensively documented, its structural alerts—namely the nitro group and the benzofuran core—necessitate a cautious approach, assuming a significant hazard profile based on analogous compounds.
This guide provides a comprehensive framework for the safe handling of this compound, grounded in the principles of chemical causality and field-proven laboratory practices. By understanding the why behind each procedural step, we can cultivate a culture of safety that is both robust and intuitive.
Hazard Analysis: Understanding the Risks of this compound
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative risk assessment must be performed by examining related chemical structures. Nitro-aromatic compounds, such as Nitrobenzene, are known to be toxic if swallowed, inhaled, or in contact with skin.[1] They can also be suspected carcinogens and may pose risks to fertility. Similarly, other nitro-containing heterocyclic compounds, like Nitrofurazone, are recognized as harmful, potential skin sensitizers, and suspected mutagens or carcinogens.[2]
Therefore, it is prudent to handle this compound as a substance with a high degree of acute toxicity, potential carcinogenicity, and the ability to be absorbed through the skin.[1][3] All handling procedures should be designed to minimize any possibility of direct contact or aerosol inhalation.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and use of appropriate PPE is the final and most personal line of defense against chemical exposure.[4] For a compound with the potential hazards of this compound, a comprehensive PPE strategy is mandatory.
Recommended PPE for Handling this compound
| Task | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting (Solid) | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat & Disposable Sleeves | N95 or higher rated respirator (if not in a fume hood or ventilated enclosure) |
| Solution Preparation | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not generally required if performed in a certified chemical fume hood |
| Reaction & Work-up | Chemical Splash Goggles & Face Shield | Double Nitrile or Neoprene Gloves | Flame-Resistant Lab Coat & Chemical-Resistant Apron | Not generally required if performed in a certified chemical fume hood |
| Spill Cleanup | Chemical Splash Goggles & Face Shield | Heavy-duty Nitrile or Butyl Rubber Gloves | Chemical-Resistant Coveralls or Suit | Air-Purifying Respirator (APR) with organic vapor cartridges |
Detailed PPE Specifications and Protocols
-
Eye and Face Protection : At a minimum, chemical splash goggles that conform to EN 166 (EU) or NIOSH (US) standards are required whenever this compound is handled.[5] Given the potential for splashes during solution preparation or transfers, a full-face shield should be worn over the goggles to protect the entire face.
-
Hand Protection : Due to the risk of dermal absorption, robust hand protection is critical.[1]
-
Double Gloving : Wearing two pairs of gloves significantly reduces the risk of exposure in case the outer glove is compromised. The outer glove should be removed and disposed of immediately upon suspected contact.[4]
-
Glove Material : Nitrile or neoprene gloves are recommended for incidental contact. For extended handling or in the event of a spill, heavy-duty butyl rubber gloves offer superior protection.[6] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Proper Technique : Gloves must be inspected for any signs of degradation or puncture before use. When work is complete, remove gloves using a technique that avoids touching the outer surface with bare skin and dispose of them in the designated hazardous waste container.[7]
-
-
Body Protection :
-
A clean, flame-resistant lab coat with long sleeves and a secure front closure is mandatory.[6]
-
Long pants and closed-toe shoes that cover the entire foot are required attire in the laboratory.[8][9]
-
For tasks with a higher risk of splashes, such as transferring large volumes, a chemical-resistant apron should be worn over the lab coat.[9]
-
-
Respiratory Protection : All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation.[5][7][10] If such engineering controls are not available, a properly fitted NIOSH-approved respirator with particulate filters (N95 or higher) is required.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure at every stage of handling.
Experimental Workflow for Handling this compound
Sources
- 1. vastanichem.com [vastanichem.com]
- 2. NITROFURAZONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pppmag.com [pppmag.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. lookchem.com [lookchem.com]
- 8. cdc.gov [cdc.gov]
- 9. Chemical Safety – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
